2-chloro-3-Deazaadenosine
Description
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Properties
Molecular Formula |
C11H13ClN4O4 |
|---|---|
Molecular Weight |
300.70 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8?,9+,11-/m1/s1 |
InChI Key |
LIDWXUGNGGWNEU-JDUFNJJTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Function of 2-chloro-3-Deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of 2-chloro-3-deazaadenosine (2-Cl-3-dA), a synthetic nucleoside analog of adenosine (B11128). It elucidates its core molecular functions, presents relevant quantitative data, and details experimental protocols for its study.
Introduction: this compound is a structurally modified version of the natural nucleoside adenosine, characterized by the substitution of the nitrogen at the 3-position of the purine (B94841) ring with a carbon atom and the addition of a chlorine atom at the 2-position. These modifications confer increased metabolic stability compared to adenosine. The biological activities of 2-Cl-3-dA are primarily understood through two distinct mechanisms of action: inhibition of S-adenosylhomocysteine (SAH) hydrolase and agonism of adenosine receptors.
It is critical to note that while many commercial suppliers attribute adenosine receptor binding data to this compound, the original research often pertains to the closely related analog, 2-chloroadenosine (B27285) (2-CADO). This guide will present the available data while maintaining this important distinction.
Core Functions and Mechanisms of Action
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
The most specific function identified for this compound is its role as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH).
Mechanism: SAHH is a crucial enzyme in the universal methylation cycle. It catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine. The function of SAHH is vital because SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. By inhibiting SAHH, 2-Cl-3-dA causes the intracellular accumulation of SAH. This elevated SAH level, in turn, leads to feedback inhibition of methyltransferase enzymes, thereby disrupting essential methylation reactions of various biomolecules, including DNA, RNA, and proteins.
Studies have shown that this compound has a moderate but essentially irreversible inactivating effect on intracellular SAH hydrolase.[1] This disruption of methylation pathways is a key mechanism for its potential antiviral and anti-proliferative effects.
Adenosine Receptor Agonism
This compound is widely reported as an agonist for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[2][3][4][5] These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, including regulation of neurotransmission, cardiovascular function, and inflammation.
Mechanism: As an agonist, 2-Cl-3-dA binds to these receptors and triggers downstream intracellular signaling cascades.
-
A1 and A3 Receptors: Typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.
-
A2A and A2B Receptors: Couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.
The specific affinity for each receptor subtype dictates its functional profile. For instance, activation of A1 receptors can inhibit neurotransmitter release, while A2A receptor activation plays a significant role in modulating immune responses.[3]
Cytotoxicity and Cell Cycle Inhibition
Similar to other nucleoside analogs, this compound and its related compounds exhibit cytotoxic effects, particularly in rapidly dividing cells. This is often linked to the disruption of DNA synthesis.
Mechanism: The proposed cytotoxic mechanism for the related compound 2-chloroadenosine involves cellular uptake followed by a series of intracellular phosphorylations by kinases to yield the active triphosphate form, this compound triphosphate (2-Cl-3-dATP).[6] This active metabolite can then interfere with nucleic acid synthesis by inhibiting key enzymes such as ribonucleotide reductase or DNA polymerases, leading to a depletion of deoxynucleotide pools.[6] This action ultimately causes an arrest of the cell cycle, typically in the S-phase, and can trigger apoptosis.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data associated with this compound and its closely related analogs.
Table 1: Adenosine Receptor Binding Affinity
| Receptor Subtype | Ki (μM) |
| A1 | 0.3 |
| A2A | 0.08 |
| A2B | 25.5 |
| A3 | 1.9 |
| Note: These widely cited Ki values are attributed to this compound by multiple suppliers but may have been originally determined for 2-chloroadenosine.[2][3][4][5][8] |
Table 2: Cytotoxicity Data for a Related Analog
| Compound | Cell Line | Assay | Value |
| 2-chloro-2'-deoxyadenosine | CCRF-CEM (Human T-lymphoblast) | Growth Inhibition | IC50 = 0.045 μM |
| Data for the related deoxy-analog, 2-chloro-2'-deoxyadenosine (Cladribine), is provided for context on cytotoxic potential.[7] |
Experimental Protocols
Protocol: SAH Hydrolase (SAHH) Inhibition Assay (Spectrophotometric)
This protocol outlines a method to determine the inhibitory potential of a compound on SAHH activity.
-
Principle: The assay measures the enzymatic conversion of SAH to adenosine and homocysteine. The production of homocysteine, which contains a free thiol group, is detected by 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that absorbs light at 412 nm.[9]
-
Materials:
-
Purified SAH Hydrolase (SAHH) enzyme
-
S-Adenosyl-L-homocysteine (SAH) substrate
-
DTNB solution
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA)[9]
-
This compound (test inhibitor)
-
96-well microplate and spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add assay buffer, the test inhibitor (or vehicle control), and the SAHH enzyme solution to appropriate wells.[9]
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the reaction by adding the SAH substrate solution to all wells.[9]
-
Immediately add the DTNB solution to all wells.[9]
-
Measure the absorbance at 412 nm in kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[9]
-
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance over time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log of the inhibitor concentration and fit the data using a suitable regression model to determine the IC50 value.[9]
-
Protocol: Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
-
Principle: A constant concentration of a high-affinity radiolabeled ligand is incubated with a source of the target receptor (e.g., cell membranes from cells overexpressing the receptor). Increasing concentrations of the unlabeled test compound (2-Cl-3-dA) are added to compete for binding. The amount of radioligand displaced is proportional to the affinity of the test compound.
-
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A3).[10]
-
Radioligand (e.g., [3H]CGS21680 for A2A).[10]
-
This compound (test compound).
-
Incubation buffer.
-
Agent to define non-specific binding (e.g., 10 µM NECA).[10]
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In reaction tubes, combine the cell membranes, radioligand, and either buffer, the test compound, or the non-specific binding agent.[10]
-
Incubate the mixtures at 25°C for 60 minutes to reach binding equilibrium.[10]
-
Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Wash the filters with ice-cold buffer to remove residual unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding versus the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that displaces 50% of the specifically bound radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[11]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the medium containing different concentrations of the compound to the cells. Include vehicle-only controls.[11]
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11][12]
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[11][12]
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a plate reader.[12][13]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 40656-71-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. A2b | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. apexbt.com [apexbt.com]
- 6. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
2-chloro-3-Deazaadenosine and its Impact on DNA Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-3-deazaadenosine and its role as a modulator of DNA methylation. While direct quantitative data for this compound is limited in the current literature, this document extrapolates its mechanism of action based on the well-established activities of the broader class of 3-deazaadenosine (B1664127) analogs. The primary mechanism involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, leading to an accumulation of SAH, a potent feedback inhibitor of DNA methyltransferases (DNMTs). This guide details the downstream effects on DNA methylation, potential impacts on key signaling pathways such as NF-κB and PI3K/Akt, and provides generalized experimental protocols for researchers investigating this compound.
Introduction to this compound and DNA Methylation
DNA methylation is a fundamental epigenetic modification involving the transfer of a methyl group to the 5-position of cytosine residues, primarily within CpG dinucleotides. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs) and plays a crucial role in regulating gene expression, maintaining genome stability, and influencing cellular differentiation. Aberrant DNA methylation patterns are a hallmark of numerous diseases, including cancer, making DNMTs and their regulatory pathways attractive targets for therapeutic intervention.
This compound is a synthetic adenosine (B11128) analog. While research specifically detailing its effects on DNA methylation is not extensive, its structural similarity to other 3-deazaadenosine compounds provides a strong basis for its mechanism of action. These analogs are known to be potent inhibitors of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in the methionine cycle.
Mechanism of Action: Inhibition of SAH Hydrolase
The canonical pathway of DNA methylation relies on the universal methyl donor, S-adenosylmethionine (SAM). Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is a potent product inhibitor of DNMTs and must be efficiently removed for methylation reactions to proceed. This is accomplished by SAH hydrolase, which catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.
3-Deazaadenosine and its analogs, including this compound, act as competitive inhibitors of SAH hydrolase. By binding to the active site of the enzyme, they prevent the breakdown of SAH. The resulting intracellular accumulation of SAH leads to significant feedback inhibition of SAM-dependent methyltransferases, including DNMTs. This indirect inhibition of DNMTs is the primary mechanism by which this compound is believed to modulate DNA methylation.
Figure 1: Mechanism of this compound on DNA methylation.
Quantitative Data on 3-Deazaadenosine Analogs
| Compound | Target | Parameter | Value | Reference |
| Carbocyclic 3-deazaadenosine | Bovine Liver SAH Hydrolase | Ki | 4 nM | [1] |
| 4-Amino-1-(2,3-dihydroxy-1-propyl)imidazo[4,5-c]pyridine | Bovine Liver SAH Hydrolase | Ki | 768 nM | [1] |
| 3-deazaadenosine | S-adenosylhomocysteine hydrolase | Ki | 3.9 µM | N/A |
Note: The lack of specific IC50 or Ki values for this compound represents a significant knowledge gap and an area for future research.
Impact on Global and Gene-Specific DNA Methylation
The inhibition of DNMTs by elevated SAH levels is expected to lead to a global reduction in DNA methylation. This hypomethylation can have profound effects on gene expression. In the context of cancer, global hypomethylation is a common feature, but the reactivation of tumor suppressor genes through demethylation of their promoter regions is a key therapeutic goal.
Treatment of cancer cells with demethylating agents can lead to the re-expression of silenced tumor suppressor genes, potentially restoring normal cellular growth control and inducing apoptosis. While specific gene targets of this compound-induced demethylation have not been extensively documented, it is plausible that it could reactivate genes silenced by hypermethylation in various cancers.
Crosstalk with Key Signaling Pathways
DNA methylation does not operate in isolation; it is intricately linked with other cellular signaling pathways. Changes in methylation patterns can influence the expression of key signaling components, and conversely, signaling pathways can modulate the activity of DNMTs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. The activity of NF-κB is, in part, regulated by post-translational modifications, including methylation of the p65 subunit. Furthermore, the expression of genes encoding components of the NF-κB pathway can be controlled by DNA methylation. By inducing global hypomethylation, this compound could potentially alter the expression of NF-κB pathway members or directly affect the methylation status of p65, thereby modulating NF-κB activity.
Figure 2: Potential influence of this compound on the NF-κB pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. There is growing evidence of a complex interplay between the PI3K/Akt pathway and epigenetic modifications, including DNA methylation. Activated Akt can phosphorylate DNMT1, potentially affecting its stability and function. Conversely, DNA methylation can regulate the expression of components of the PI3K/Akt pathway. By altering the methylation landscape, this compound could indirectly influence the activity of this critical pro-survival pathway.
Figure 3: Postulated effect of this compound on the PI3K/Akt pathway.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on DNA methylation in a cancer cell line. Specific parameters such as cell line, drug concentration, and incubation time should be optimized for each experimental system.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response curve should be established to determine the optimal concentration that induces changes in methylation without causing excessive cytotoxicity.
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The duration should be sufficient to allow for changes in DNA methylation, which often requires at least one cell cycle.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping, and wash with phosphate-buffered saline (PBS). The cell pellet can be used for DNA, RNA, or protein extraction.
Global DNA Methylation Analysis (Exemplary Method: LC-MS/MS)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells using a commercial DNA extraction kit.
-
DNA Hydrolysis: Hydrolyze the genomic DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify the amounts of deoxycytidine (dC) and 5-methyldeoxycytidine (5-mdC) using tandem mass spectrometry.
-
Quantification: Calculate the percentage of global DNA methylation as: (5-mdC / (5-mdC + dC)) * 100.
Gene-Specific DNA Methylation Analysis (Exemplary Method: Bisulfite Pyrosequencing)
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of interest (e.g., a promoter of a tumor suppressor gene) using PCR with primers specific to the bisulfite-converted DNA.
-
Pyrosequencing: Sequence the PCR product using a pyrosequencing platform. The software will quantify the percentage of methylation at each CpG site within the sequenced region by measuring the ratio of cytosine to thymine.
Figure 4: Experimental workflow for studying the effects of this compound on DNA methylation.
Conclusion and Future Directions
This compound, as an analog of 3-deazaadenosine, holds promise as a modulator of DNA methylation through the inhibition of SAH hydrolase. While its precise quantitative effects and specific gene targets require further investigation, the established mechanism of its parent compounds provides a strong rationale for its activity. Future research should focus on:
-
Determining the Ki of this compound for SAH hydrolase and its IC50 for various DNMTs.
-
Quantifying the dose- and time-dependent effects of this compound on global and gene-specific DNA methylation in a variety of cancer cell lines.
-
Identifying the specific signaling pathways that are most significantly impacted by this compound-induced changes in DNA methylation.
-
Evaluating the therapeutic potential of this compound, alone or in combination with other anticancer agents, in preclinical models of cancer.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the epigenetic effects of this compound. A deeper understanding of its molecular mechanisms will be crucial for unlocking its full therapeutic potential.
References
An In-depth Technical Guide to Apoptosis Induction by Adenosine Analogs: A Focus on 2-chloro-3-deazaadenosine
Disclaimer: Publicly available research specifically detailing the apoptotic mechanisms of 2-chloro-3-deazaadenosine is limited. This guide provides a comprehensive overview of the well-characterized mechanisms of closely related and structurally similar adenosine (B11128) analogs, namely 3-Deazaadenosine (B1664127) (DZA) and 2-chlorinated adenosine analogs like 2-chloroadenosine (B27285) (2-CAdo) and 2-chlorodeoxyadenosine (2-CdA, Cladribine). These compounds serve as a scientifically informed proxy to infer the potential mechanisms of this compound.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular pathways, experimental data, and key protocols relevant to the study of apoptosis induced by this class of compounds.
Core Mechanisms of Action
Adenosine analogs primarily induce apoptosis through a direct intracellular action, contingent on their metabolic activation. The induced cell death predominantly follows the intrinsic or mitochondrial pathway, a tightly regulated process culminating in the activation of a cascade of cysteine proteases known as caspases.
Intracellular Uptake and Metabolic Activation
The apoptotic activity of adenosine analogs like 2-chloroadenosine is not mediated by extracellular receptors but requires entry into the cell.[1] For some analogs, this is facilitated by specific transporters like the nitrobenzylthioinosine-sensitive transporter.[1] Once inside the cell, these compounds must be phosphorylated by intracellular nucleoside kinases to their active triphosphate forms (e.g., 2-chloro-ATP).[2][3] This metabolic conversion is a critical prerequisite for their cytotoxic effects.[2] For instance, the cytotoxicity of 2-CAdo is completely suppressed by adenosine kinase inhibitors.[2] The resulting triphosphate analogs can interfere with crucial cellular processes, such as DNA synthesis, leading to cell cycle arrest, particularly in the S-phase, and the initiation of apoptosis.[3][4]
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
A key mechanism for deazaadenosine analogs, such as 3-Deazaadenosine (DZA), is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase.[5][6] This enzyme inhibition leads to the accumulation of SAH, which in turn disrupts essential trans-methylation reactions vital for cellular function.[5] This metabolic disruption is a significant stressor that can trigger the apoptotic program.
Activation of the Intrinsic Apoptotic Pathway
The cellular stress induced by adenosine analogs converges on the intrinsic pathway of apoptosis. This pathway is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
The process unfolds through a series of sequential events:
-
BAX Activation and Translocation: Pro-apoptotic proteins like BAX are activated. In DZA-induced apoptosis, BAX translocates from the cytosol to the mitochondria.[7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX undergoes oligomerization at the mitochondrial outer membrane, leading to the formation of pores.[7] This event is a point of no return in the apoptotic process.
-
Cytochrome c Release: The permeabilized mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[2][5]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to the Apoptotic Peptidase Activating Factor 1 (APAF-1), triggering the formation of a multi-protein complex called the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.
-
Executioner Caspase Activation: Activated Caspase-9 then cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.[6][8]
-
Substrate Cleavage and Cell Death: The executioner caspases dismantle the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[2][6]
Studies show that DZA induces a typical caspase-dependent apoptosis, which can be blocked by a universal caspase inhibitor (z-VAD-fmk) or a specific Caspase-3 inhibitor (z-DEVD-fmk).[6][7]
Quantitative Data on Apoptosis Induction
The following tables summarize quantitative data from studies on related adenosine analogs, demonstrating their dose-dependent effects on cancer cell lines.
Table 1: Dose-Dependent Effects of 3-Deazaadenosine (DZA) on Apoptosis
| Cell Line | Concentration | Effect | Reference |
|---|---|---|---|
| HL-60 | >50 µM | Dose-dependent accumulation of cells with hypo-diploidic DNA (apoptotic). | [7] |
| HL-60, U-937 | Not specified | Induces PARP cleavage and Caspase-3 activation. |[6] |
Table 2: Dose-Dependent Effects of 2-Chlorinated Adenosine Analogs on Apoptosis
| Compound | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| 2-CdA | Jurkat T leukemia | Dose-dependent | Induces apoptosis. | [8] |
| 2-CdA | Proliferating Lymphocytes | Not specified | Triggers programmed cell death. | [9] |
| 2-CAdo | PC3 (Prostate Cancer) | Low micromolar | Inhibits DNA synthesis, leads to S-phase accumulation. | [4] |
| 2-CdA | N-ras gene (in cells) | 100 nM | Produced ~0.4 CldAMP sites within a 523-bp region, inhibiting PCR amplification. |[10] |
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex interactions in apoptosis and the steps involved in its experimental analysis.
Signaling Pathway of Adenosine Analog-Induced Apoptosis
The diagram below illustrates the intrinsic apoptotic pathway activated by adenosine analogs.
Caption: Intrinsic apoptosis pathway activated by adenosine analogs.
Experimental Workflow: Annexin V & PI Staining
This diagram outlines the typical workflow for assessing apoptosis via flow cytometry.
Caption: Experimental workflow for Annexin V & PI apoptosis assay.
Experimental Workflow: Western Blot Analysis
This diagram illustrates the process of analyzing apoptotic proteins using Western Blot.
Caption: Workflow for Western Blot analysis of apoptotic markers.
Detailed Experimental Protocols
Protocol: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol is a standard method for quantifying apoptosis by flow cytometry.[11]
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V conjugate (e.g., FITC, APC)
-
Propidium Iodide (PI) staining solution
-
10X Binding Buffer (e.g., 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
1X Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for the appropriate duration. Include untreated (negative) and positive control samples.
-
Harvest Cells: Collect cells by centrifugation at 300-400 x g for 5 minutes. For adherent cells, collect the floating cells from the medium and then detach the adherent cells using a gentle method like trypsinization. Combine both populations.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again, carefully aspirating the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature (25°C) in the dark.
-
Dilution & Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Do not wash cells after staining.
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely observed, often considered an artifact).
Protocol: Western Blot Analysis of Apoptotic Markers
This protocol details the detection of key apoptosis-related proteins, such as caspases and PARP.[12][13]
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The activation of caspases and the cleavage of their substrates (like PARP) are hallmark events of apoptosis. For example, Caspase-3 is activated by cleavage of its inactive ~32 kDa pro-enzyme into active p17 and p12 subunits. This activation can be detected by the appearance of these smaller cleaved fragments on a Western blot.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lysate Preparation: Wash treated cell pellets with ice-cold PBS. Lyse cells in ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Analyze the band intensities. For apoptosis, look for an increase in the cleaved forms of caspases and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins. Normalize to a loading control like β-actin.
Protocol: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is used to detect the collapse of the mitochondrial membrane potential, an early event in apoptosis.[14][15]
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells where the ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm). The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
JC-1 reagent
-
DMSO
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Cell culture medium
-
PBS or other assay buffer
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with this compound as required. Prepare a positive control sample by treating cells with 5-50 µM CCCP for 15-30 minutes.
-
JC-1 Staining Solution: Prepare a JC-1 staining solution (typically 1-2 µM) in warm cell culture medium immediately before use.
-
Staining: Remove the treatment medium from the cells. Add the JC-1 staining solution and incubate at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Centrifuge the cells (if in suspension) or wash the plate (if adherent) with assay buffer. For example, centrifuge at 400 x g for 5 minutes, discard the supernatant, and resuspend in buffer.
-
Analysis: Analyze the cells immediately.
-
Flow Cytometry: Healthy cells with red J-aggregates are detected in the PE channel (FL2), while apoptotic cells with green monomers are detected in the FITC channel (FL1).
-
Fluorescence Microscopy: Observe cells using filters for rhodamine (red) and FITC (green). A shift from red to green fluorescence indicates apoptosis.
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio is indicative of a loss of mitochondrial membrane potential and an early indicator of apoptosis.
References
- 1. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroadenosine and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of the Intrinsic Apoptotic Pathway by 3-Deazaadenosine Is Mediated by BAX Activation in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-2'-deoxyadenosine-induced apoptosis in T leukemia cells is mediated via a caspase-3-dependent mitochondrial feedback amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic death of lymphocytes upon treatment with 2-chloro-2'-deoxyadenosine (2-CdA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. 101.200.202.226 [101.200.202.226]
An In-depth Technical Guide to 2-chloro-3-Deazaadenosine as an Adenosine Analog
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-chloro-3-deazaadenosine (2-Cl-3-DZA) is a chemically modified nucleoside analog of adenosine (B11128). Its structural modifications, specifically the substitution of chlorine at the 2-position of the purine (B94841) ring and a nitrogen-to-carbon change at the 3-position, confer unique biochemical properties. This guide provides a comprehensive overview of 2-Cl-3-DZA, focusing on its primary mechanism of action as a potent adenosine receptor agonist and its potential role as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase. We present collated quantitative data, detailed experimental protocols for its characterization, and visual diagrams of its associated signaling pathways to support its application in research and drug development.
Core Compound Properties and Mechanism of Action
This compound is a stable analog of adenosine, making it resistant to degradation by enzymes like adenosine deaminase. This stability, combined with its high affinity for adenosine receptors, makes it a valuable tool for studying purinergic signaling.
Primary Mechanism: Adenosine Receptor Agonism
The principal mechanism of action for 2-Cl-3-DZA is its function as an agonist for G-protein-coupled adenosine receptors. It binds to all four subtypes (A1, A2A, A2B, and A3) with varying affinities, initiating downstream signaling cascades that play critical roles in cardiovascular, neurological, and immune systems.[1] Extracellular adenosine signaling is generally cytoprotective, helping to balance oxygen supply and demand, protecting against ischemic damage, and triggering anti-inflammatory responses.[1]
Potential Secondary Mechanism: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
The "3-deaza" modification in 2-Cl-3-DZA is structurally significant. Analogs containing this feature, such as 3-deazaadenosine (B1664127), are known inhibitors of S-adenosylhomocysteine (SAH) hydrolase.[2] This enzyme is crucial for cellular methylation reactions. SAH is a byproduct of all S-adenosylmethionine (SAM)-dependent methylation processes and is a potent feedback inhibitor of methyltransferases. SAH hydrolase degrades SAH to adenosine and homocysteine, thus maintaining the methylation cycle.[3] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits DNA, RNA, and protein methylation, causing widespread changes in gene expression and cellular function.[4][5] While not definitively proven for 2-Cl-3-DZA itself, this mechanism is a plausible area of investigation.
Quantitative Data Presentation
The primary quantitative data available for this compound pertains to its binding affinity (Ki) at the four human adenosine receptor subtypes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40656-71-1 | [6] |
| Chemical Formula | C₁₁H₁₃ClN₄O₄ | [6] |
| Molecular Weight | 300.7 g/mol | [6] |
| Synonyms | 4-Amino-6-chloro-1-β-D-ribofuranosylimidazo[4,5-c]pyridine, NC09808 | [6] |
| Storage Temperature | 2°C - 8°C | [6] |
Table 2: Adenosine Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki Value (µM) | Reference(s) |
| A1 | 0.3 | [1][7] |
| A2A | 0.08 | [7] |
| A2B | 25.5 | [7] |
| A3 | 1.9 | [7][8] |
| Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a stronger binding affinity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 2-Cl-3-DZA's biological activity. Below are generalized protocols for key assays.
Protocol: Radioligand Competition Binding Assay (for Ki Determination)
This protocol determines the binding affinity of 2-Cl-3-DZA by measuring its ability to compete with a known radioligand for binding to a specific adenosine receptor subtype.
-
Membrane Preparation:
-
Culture cells recombinantly expressing the human adenosine receptor of interest (e.g., A1, A2A).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).[9]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in an assay binding buffer.[9]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[9]
-
-
Competition Assay Incubation:
-
In a 96-well plate, add the following to each well in a final volume of 100-250 µL:[9][10]
-
Receptor membrane preparation (e.g., 20 µg protein/well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]CCPA for A1 receptors).[11][12]
-
Increasing concentrations of the competing ligand (2-Cl-3-DZA).
-
For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of a non-radioactive agonist (e.g., 10 µM 2-chloroadenosine).[11]
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[9][11]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the receptor-bound radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings to get specific binding.
-
Plot the percentage of specific binding against the log concentration of 2-Cl-3-DZA to generate a competition curve.
-
Calculate the IC50 value (the concentration of 2-Cl-3-DZA that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Cytotoxicity and Apoptosis Assays
These protocols assess the effect of 2-Cl-3-DZA on cell viability and its ability to induce programmed cell death (apoptosis).
A. MTT Assay (Cell Viability) [13][14][15]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 2-Cl-3-DZA and appropriate vehicle controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours.[13][14] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
B. TUNEL Assay (DNA Fragmentation) [16][17]
-
Sample Preparation: Grow and treat cells on coverslips or chamber slides. Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent (e.g., 0.1-0.5% Triton X-100) to allow enzyme access to the nucleus.[16]
-
TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[17]
-
Detection: If using a fluorescent dUTP, proceed to imaging. If using a hapten-labeled dUTP (like BrdUTP), incubate with a corresponding fluorescently-labeled antibody (e.g., anti-BrdU-FITC).
-
Counterstaining & Imaging: Counterstain the nuclei with a DNA dye like DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
C. Caspase-3 Activity Assay (Apoptosis Execution) [18][19][20]
-
Cell Lysis: After treatment, harvest and wash the cells. Lyse the cells in a cold lysis buffer to release intracellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with an assay buffer and a specific caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).[18][20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AMC).
-
Measurement: Read the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em ~380/440 nm for AMC) using a plate reader.[18][20]
-
Analysis: The signal intensity is directly proportional to the caspase-3 activity in the sample, indicating the level of apoptosis.
Conclusion
This compound is a potent adenosine analog with well-characterized activity as an agonist at all four adenosine receptor subtypes, exhibiting the highest affinity for the A2A receptor. Its 3-deaza structure also suggests a potential, yet to be fully explored, role as an inhibitor of SAH hydrolase, which would implicate it in the modulation of cellular methylation. The provided data and experimental protocols offer a robust framework for researchers to investigate the multifaceted biological effects of this compound, paving the way for its potential use in studying purinergic signaling and as a lead compound in drug discovery programs targeting inflammation, ischemic injury, and neurological disorders.
References
- 1. apexbt.com [apexbt.com]
- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the S-adenosylhomocysteine hydrolase inhibitors 3-deazaadenosine and 3-deazaaristeromycin on RNA methylation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 40656-71-1 | NC09808 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 18. mpbio.com [mpbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. media.cellsignal.com [media.cellsignal.com]
The Role of 2-chloro-3-Deazaadenosine in Inhibiting DNA Synthesis: A Technical Guide
Executive Summary
2-chloro-3-deazaadenosine (2-Cl-3-DAA) is a purine (B94841) nucleoside analog with potential applications as an antiviral and anticancer agent. Its structural modifications—a chlorine atom at the 2-position and the substitution of nitrogen with carbon at the 3-position of the purine ring—suggest a multifaceted mechanism for inhibiting DNA synthesis. This technical guide synthesizes the available information on 2-Cl-3-DAA and its closely related analogs, 2-chloro-2'-deoxyadenosine (cladribine) and other 3-deazaadenosine (B1664127) derivatives, to provide a comprehensive overview of its likely mechanisms of action, effects on cell cycle progression, and relevant experimental protocols for its study. Due to the limited direct research on 2-Cl-3-DAA, this guide leverages data from its structural relatives to infer its biological activities, providing a robust framework for researchers, scientists, and drug development professionals.
Proposed Mechanism of Action
The inhibitory effect of this compound on DNA synthesis is likely a composite of the mechanisms established for its parent compounds, 2-chloroadenosine (B27285) derivatives and 3-deazaadenosine analogs. The proposed mechanism involves intracellular activation, interference with DNA polymerases, and disruption of essential metabolic pathways.
Intracellular Phosphorylation
Similar to other nucleoside analogs like cladribine (B1669150), 2-Cl-3-DAA is expected to be transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (2-Cl-3-dATP). This conversion is a critical step for its cytotoxic activity. The 2-chloro substitution renders the molecule resistant to deamination by adenosine (B11128) deaminase, allowing for its accumulation within the cell and more efficient conversion to the active triphosphate metabolite[1].
Inhibition of DNA Polymerases and Chain Termination
Once converted to its triphosphate form, 2-Cl-3-dATP can act as a substrate for DNA polymerases, competing with the natural deoxyadenosine (B7792050) triphosphate (dATP). The incorporation of 2-Cl-3-dAMP into the growing DNA strand is a key mechanism of its cytotoxicity. Studies on the analog 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) have shown that its incorporation can lead to a reduction in the rate of chain elongation and cause DNA polymerases to pause[2][3]. The incorporation of multiple analog residues can dramatically inhibit further strand elongation[3].
Furthermore, once incorporated, the presence of the analog within the DNA template can inhibit the synthesis of the complementary strand, effectively amplifying its inhibitory effect on DNA replication[2].
Disruption of Nucleotide Metabolism
An additional mechanism of action, inferred from studies on cladribine, is the inhibition of ribonucleotide reductase. This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of ribonucleotide reductase leads to a depletion of the deoxyribonucleotide pool, further hindering DNA synthesis[4].
Role of the 3-Deaza Modification: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
The 3-deaza modification introduces another layer to the mechanism of 2-Cl-3-DAA. 3-deazaadenosine and its analogs are known inhibitors of S-adenosylhomocysteine (SAH) hydrolase[5]. This enzyme is critical for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, which is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are responsible for the methylation of various biomolecules, including DNA, RNA, and proteins. Disruption of these methylation patterns can have profound effects on gene expression and overall cellular function, indirectly contributing to the inhibition of cell proliferation[6][7].
Effects on Cell Cycle Progression
Based on the effects of the closely related analog cladribine, this compound is anticipated to induce significant perturbations in the cell cycle. Treatment with cladribine leads to the accumulation of cells in the S phase, the phase of active DNA synthesis[8]. At higher concentrations, a blockade at the G1/S border is observed, suggesting an inhibition of the initiation of DNA replication[8]. This cell cycle arrest is a direct consequence of the inhibition of DNA synthesis.
Quantitative Data on Related Compounds
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| 2-chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition (18h) | 0.045 | [8] |
| 2-chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | DNA Synthesis Inhibition (18h) | ~0.045 | [8] |
| 2-bromo-2'-deoxyadenosine (B1615966) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition (18h) | 0.068 | [8] |
| Deoxyadenosine (with ADA inhibitor) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition (18h) | 0.9 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the role of compounds like this compound in inhibiting DNA synthesis.
BrdU Incorporation Assay for DNA Synthesis
This method measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.
Materials:
-
Cell culture medium
-
BrdU labeling solution (10 µM)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate for microscopy or T-25 flask for flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium and incubate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type's proliferation rate[9].
-
Fixation: Wash the cells with PBS and then fix them with the fixation buffer for 15-30 minutes at room temperature[9].
-
Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization buffer for 10-15 minutes at room temperature.
-
Denaturation: To expose the incorporated BrdU, treat the cells with the denaturation solution for 10-30 minutes at room temperature[9].
-
Neutralization: Remove the denaturation solution and neutralize the cells with the neutralization buffer for 5 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then block with the blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Visualization: Wash the cells with PBS and counterstain the nuclei with DAPI. Visualize the cells using a fluorescence microscope or analyze by flow cytometry[10].
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight at -20°C[11][12].
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS to remove the ethanol[11][12].
-
Staining: Resuspend the cell pellet in the PI staining solution. This solution contains PI to stain the DNA and RNase A to degrade RNA, ensuring that the PI signal is specific to DNA[12].
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark[11].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro DNA Polymerase Assay
This assay directly measures the effect of the triphosphate form of the analog on the activity of purified DNA polymerases.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α or β)
-
Primer-template DNA substrate
-
Reaction buffer specific for the polymerase
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
This compound triphosphate (2-Cl-3-dATP)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) or a fluorescent detection system
-
Stop solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, primer-template DNA, and all four dNTPs (one of which is radiolabeled).
-
Inhibitor Addition: Add varying concentrations of 2-Cl-3-dATP to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (usually 37°C) for a defined period.
-
Reaction Termination: Stop the reactions by adding the stop solution.
-
Analysis: Separate the reaction products (extended primers) by denaturing PAGE.
-
Visualization and Quantification: Visualize the radiolabeled products by autoradiography and quantify the amount of incorporated dNTPs to determine the extent of inhibition by 2-Cl-3-dATP.
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed dual mechanism of this compound.
Experimental Workflows
Caption: Workflow for BrdU incorporation assay.
Caption: Workflow for cell cycle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Template 2-chloro-2'-deoxyadenosine monophosphate inhibits in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new synthesis of 2-chloro-2'-deoxyadenosine (Cladribine), CdA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effects of cladribine and fludarabine on DNA methylation in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Note: Experimental Protocols for 2-chloro-3-deazaadenosine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-chloro-3-deazaadenosine (2-Cl-3-DAA) is a synthetic adenosine (B11128) analogue. While specific, detailed protocols for this particular compound are not extensively documented in publicly available literature, its structural similarity to well-studied compounds like 3-deazaadenosine (B1664127) (DZA) and other chlorinated adenosine analogues (e.g., 2-chloroadenosine (B27285), 2-chloro-2'-deoxyadenosine) provides a strong basis for developing robust experimental protocols. This document outlines the hypothesized mechanism of action, summarizes key quantitative data from related compounds to guide starting concentrations, and provides detailed, adaptable protocols for assessing the efficacy and mechanism of 2-Cl-3-DAA in a cell culture setting.
The primary hypothesized mechanisms include the inhibition of S-adenosylhomocysteine (SAH) hydrolase, similar to DZA, which disrupts cellular methylation processes, and the induction of apoptosis, a common feature of cytotoxic nucleoside analogues.[1][2]
Hypothesized Mechanism of Action and Key Signaling Pathways
Based on its structural components, 2-Cl-3-DAA is predicted to act as a multi-faceted agent. The 3-deaza modification suggests it functions as an inhibitor of SAH hydrolase, leading to the accumulation of S-adenosylhomocysteine. This accumulation competitively inhibits methyltransferases, which are crucial for DNA, RNA, and protein methylation. The 2-chloro substitution typically confers resistance to deamination by adenosine deaminase, increasing the compound's intracellular half-life and bioavailability.[3]
Furthermore, like many nucleoside analogues, 2-Cl-3-DAA is expected to be metabolized intracellularly and interfere with macromolecular synthesis, leading to cell cycle arrest and the induction of apoptosis through the intrinsic pathway.[2][4] This process often involves the disruption of mitochondrial integrity, release of cytochrome c, and activation of caspases.[2][5] Pathways such as NF-κB and STAT3, which are critical for cell survival and proliferation, are also potential targets.[6][7][8]
References
- 1. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-deazaadenosine, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-chloro-3-deazaadenosine (2-Cl-3-DAA) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-3-deazaadenosine (2-Cl-3-DAA) is a synthetic analog of the purine (B94841) nucleoside adenosine (B11128). The modifications at the 2 and 3 positions of the purine ring confer unique biochemical properties, making it a valuable tool for in vitro research. The 2-chloro substitution can enhance metabolic stability and receptor affinity, while the 3-deaza modification prevents cleavage by adenosine deaminase and suggests an interaction with methylation pathways.[1]
These application notes provide a comprehensive guide to using 2-Cl-3-DAA in a laboratory setting, covering its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
2-Cl-3-DAA is understood to exert its biological effects through at least two primary mechanisms, making it a molecule of dual interest:
-
Adenosine Receptor Agonism : Like its parent molecule, adenosine, 2-Cl-3-DAA can act as an agonist at G-protein-coupled adenosine receptors (A1, A2A, A2B, A3).[2] Activation of these receptors modulates intracellular signaling cascades, primarily through the regulation of adenylate cyclase and cyclic AMP (cAMP) levels, influencing a wide range of physiological processes.[2][3]
-
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase : The "3-deaza" modification is characteristic of inhibitors of S-adenosylhomocysteine (SAH) hydrolase.[4] This enzyme is crucial for cellular methylation reactions. By inhibiting SAH hydrolase, 3-deazaadenosine (B1664127) analogs cause the accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[5][6] This disruption of methylation is essential for processes like DNA synthesis, gene expression, and viral replication.[5][7]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for 2-Cl-3-DAA and related analogs from in vitro studies.
Table 1: Adenosine Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (μM) | Source |
| This compound | A1 | 0.3 | [2] |
| This compound | A2A | 0.08 | [2] |
| This compound | A2B | 25.5 | [2] |
| This compound | A3 | 1.9 | [2] |
Table 2: In Vitro Cytotoxicity and Inhibitory Concentrations (IC50)
| Compound | Cell Line | Assay | IC50 (μM) | Source |
| 2-chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.045 | [8] |
| 2-chlorocordycepin | Human T and B lymphocytes | Growth Inhibition | ~100 µM (60-70% inhibition) | [1] |
| 2-chlorocordycepin* | Mouse fibroblasts | Growth Inhibition | 30 | [1] |
| 3-deaza-3-bromoguanosine | L1210 | Cytotoxicity | 3 | [9] |
| 3-deaza-3-bromoguanosine | P388 | Cytotoxicity | 7 | [9] |
| 3-deaza-3-bromoguanosine | CCRF-CEM | Cytotoxicity | 9 | [9] |
| 3-deaza-3-bromoguanosine | B16F10 | Cytotoxicity | 7 | [9] |
*Note: Data for structurally related adenosine analogs. Researchers should perform dose-response experiments to determine the IC50 for 2-Cl-3-DAA in their specific cell system. **Note: Data for a related 3-deazaguanosine (B53920) analog, indicating the potential for cytotoxicity in this class of compounds.
Application Notes
-
Reconstitution and Storage :
-
Consult the manufacturer's datasheet for specific solubility information. 3-deazaadenosine analogs are often soluble in DMSO.[4]
-
Prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.5%).
-
-
Cell Line Selection :
-
2-Cl-3-DAA and its analogs have shown activity in a variety of cell lines, including T-lymphoblastoid, B-lymphoblastoid, myeloid, and various cancer cell lines (e.g., L1210, P388, B16F10).[8][9]
-
The choice of cell line should be guided by the experimental question, considering the expression levels of adenosine receptors and the cell's dependence on methylation pathways.
-
-
Key In Vitro Applications :
-
Cancer Research : Investigating cell proliferation, cell cycle arrest, and apoptosis. Analogs are known to cause accumulation of cells in the S phase.[8]
-
Virology : Studying the inhibition of viral replication, particularly for viruses dependent on host cell methylation for capping their mRNA (e.g., herpes simplex virus, vaccinia virus).[7] Some analogs have shown activity against hepatitis B virus.[9]
-
Immunology and Inflammation : Modulating immune responses through adenosine receptor signaling.[2][6]
-
Neuropharmacology : Exploring neuroprotective effects and the role of adenosine signaling in neuronal function.[10][11]
-
Experimental Protocols
General Cell Culture and Treatment
All procedures should be performed in a sterile biological safety cabinet using aseptic techniques.[12]
-
Cell Maintenance : Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard protocols for the specific cell line.[13][14]
-
Thawing and Seeding : Thaw cells rapidly at 37°C and seed them into new flasks or plates at the recommended density. Allow cells to attach and resume logarithmic growth (typically 24 hours for adherent cells) before treatment.[14]
-
Preparation of Working Solution : Dilute the 2-Cl-3-DAA stock solution in a pre-warmed complete culture medium to the desired final concentrations.
-
Treatment : Remove the old medium from the cells and replace it with the medium containing 2-Cl-3-DAA or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Protocol 1: Cell Viability / Cytotoxicity Assay (MTT/CCK-8)
This protocol determines the concentration of 2-Cl-3-DAA that inhibits cell viability.
References
- 1. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of lymphocyte-mediated cytolysis by 3-deazaadenosine: Evidence for a methylation reaction essential to cytolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of halogen-substituted 3-deazaadenosine and 3-deazaguanosine analogues as potential antitumor/antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 13. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 14. Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Investigation of Adenosine Analogs in PC3 Prostate Cancer Cells
A. Introduction
These application notes provide a comprehensive overview of the known effects of adenosine (B11128) analogs on the PC3 prostate cancer cell line and offer a general protocol for evaluating novel adenosine derivatives, such as 2-chloro-3-deazaadenosine. PC3 cells are a widely used model for androgen-independent prostate cancer. While direct studies on this compound in PC3 cells are not currently available in the public literature, data from structurally related compounds, namely 2-chloroadenosine (B27285) and 3-deazaadenosine (B1664127), can inform initial experimental design.
B. Data on Related Adenosine Analogs
To guide the experimental design for this compound, we summarize the available data on two related compounds: 2-chloroadenosine (an analog with a chloro- substitution but without the 3-deaza modification) and 3-deazaadenosine (an analog with the 3-deaza modification but without the 2-chloro substitution).
Table 1: Summary of 2-Chloroadenosine (2-CADO) Effects on PC3 Cells
| Parameter | Value/Effect | Treatment Duration | Assay |
| Concentration for DNA Synthesis Inhibition | Low micromolar | Not specified | DNA Synthesis Assay |
| Effect on Cell Cycle | Accumulation of cells in S-phase | Not specified | Cell Cycle Analysis |
| Concentration for Viability Assay | 5 mM | 48 hours | MTT Assay |
| Mechanism of Action | Uptake and conversion to 2-Cl-ATP, which inhibits key enzymes for DNA biosynthesis | Not applicable | Mechanistic Studies |
Table 2: Summary of 3-Deazaadenosine (3DA) Effects on Cancer Cells (Note: Not PC3 specific)
| Parameter | Effect | Cell Type |
| Mechanism of Action | S-adenosyl homocysteinase (AHCY) inhibitor | Various |
| Downstream Effect | Alleviates replicative and oncogene-induced senescence | IMR90 fibroblasts |
| Potential Therapeutic Target | p38γ antagonist in breast cancer | Breast Cancer Cells |
C. Signaling Pathways of Related Compounds
The signaling pathways of 2-chloroadenosine and 3-deazaadenosine are distinct and provide two potential mechanisms through which this compound might act.
Caption: Signaling pathway of 2-Chloroadenosine in PC3 cells.
Caption: Mechanism of action of 3-Deazaadenosine.
D. Experimental Protocols: A General Template for Novel Adenosine Analogs in PC3 Cells
The following protocols are provided as a template and should be optimized for this compound.
1. PC3 Cell Culture
-
Cell Line: PC3 (ATCC® CRL-1435™)
-
Growth Medium: F-12K Medium (ATCC® 30-2004™)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Detach cells using 0.25% (w/v) Trypsin- 0.53 mM EDTA solution.
2. Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for adenosine analogs. However, solubility should be empirically determined.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
3. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC50 value of this compound in PC3 cells.
-
Cell Seeding:
-
Harvest PC3 cells and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
-
Caption: Experimental workflow for determining the cytotoxicity of a novel compound.
E. Concluding Remarks
The provided protocols and data on related compounds offer a solid foundation for initiating research on the effects of this compound on PC3 cells. It is crucial to empirically determine the optimal concentrations and treatment durations for this specific compound and to further investigate its mechanism of action to ascertain whether it aligns with that of 2-chloroadenosine, 3-deazaadenosine, or possesses a novel pathway.
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following 2-Chloro-3-Deazaadenosine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by the adenosine (B11128) analog, 2-chloro-3-deazaadenosine (C-CADO), using flow cytometry. The protocols and data herein are intended to assist in the research and development of novel cancer therapeutics.
Introduction
This compound is a purine (B94841) nucleoside analog that has demonstrated potent pro-apoptotic effects in various cancer cell lines. Understanding the mechanism and quantifying the extent of apoptosis induced by this compound is crucial for its development as a potential therapeutic agent. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess apoptosis by identifying key changes in the plasma membrane of treated cells.
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[1] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes.[2] However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[2]
The mechanism of action for closely related adenosine analogs like 2-chloroadenosine (B27285) (2-CAdo) and 2-chloro-2'-deoxyadenosine (Cladribine) involves intracellular phosphorylation to their triphosphate forms.[3][4][5] These active metabolites can inhibit DNA synthesis, leading to cell cycle arrest, particularly in the S-phase, and subsequent induction of apoptosis.[5][6][7] The apoptotic cascade triggered by these analogs can proceed through an intrinsic pathway, characterized by the release of cytochrome c from the mitochondria, and an atypical activation of caspases, notably caspase-2 and the executioner caspase-3.[3][8]
Data Presentation
The following table summarizes hypothetical quantitative data based on typical results from apoptosis assays with adenosine analogs. This data should be used as a reference, and researchers should generate their own data for specific cell lines and experimental conditions.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 24 | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| 2-C1-3-DA | 1 | 24 | 75 ± 5 | 15 ± 4 | 10 ± 3 |
| 2-C1-3-DA | 5 | 24 | 40 ± 6 | 35 ± 5 | 25 ± 4 |
| 2-C1-3-DA | 10 | 24 | 15 ± 4 | 50 ± 7 | 35 ± 6 |
| Staurosporine (Positive Control) | 1 | 4 | 20 ± 5 | 45 ± 6 | 35 ± 5 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of a cancer cell line with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., HL-60, MOLT-4)[6]
-
Complete cell culture medium
-
This compound (C-CADO)
-
Vehicle control (e.g., DMSO or PBS)
-
6-well plates or T25 flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/mL in a T25 flask or appropriate culture vessel.[9]
-
Allow cells to adhere (for adherent cell lines) or stabilize in suspension for 24 hours.
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle-treated control group.
-
Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
-
Following incubation, proceed with the Annexin V and Propidium Iodide staining protocol.
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the staining procedure for identifying apoptotic cells using an Annexin V-FITC and PI apoptosis detection kit.[9]
Materials:
-
Treated and control cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[1]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from the culture vessel.
-
For adherent cells, trypsinize the cells and collect them. Combine with the supernatant which may contain floating apoptotic cells.[9]
-
-
Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[11]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Add 5 µL of PI staining solution.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
-
Analysis:
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.[9]
-
Visualizations
Signaling Pathway of Apoptosis Induced by Adenosine Analogs
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for analyzing apoptosis via flow cytometry.
Logical Relationship of Cell Populations in Annexin V/PI Staining
Caption: Quadrant analysis of cell populations in Annexin V/PI flow cytometry.
References
- 1. kumc.edu [kumc.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic death of lymphocytes upon treatment with 2-chloro-2'-deoxyadenosine (2-CdA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloroadenosine and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A key role for caspase-2 and caspase-3 in the apoptosis induced by 2-chloro-2'-deoxy-adenosine (cladribine) and 2-chloro-adenosine in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Application Notes and Protocols for Gene Expression Analysis Following 2-chloro-3-Deazaadenosine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-3-deazaadenosine (2-Cl-3-DZA) is a potent adenosine (B11128) analog that functions as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a competitive inhibitor of DNA and RNA methyltransferases. The resulting disruption of cellular methylation processes can significantly alter gene expression, impacting various signaling pathways and cellular functions. These application notes provide a comprehensive guide for researchers investigating the effects of 2-Cl-3-DZA on gene expression, offering detailed protocols for experimental design, execution, and data analysis.
Mechanism of Action
2-Cl-3-DZA exerts its biological effects primarily through the inhibition of S-adenosylhomocysteine hydrolase (SAHH). This enzyme is critical for the hydrolysis of SAH to adenosine and homocysteine, a key step in the methionine cycle. Inhibition of SAHH by 2-Cl-3-DZA leads to an accumulation of SAH. Elevated levels of SAH, in turn, competitively inhibit methyltransferase enzymes that are responsible for the methylation of DNA, RNA, and proteins. This global hypomethylation can lead to the reactivation of silenced genes and the modulation of various signaling pathways, making 2-Cl-3-DZA a valuable tool for epigenetic research and a potential therapeutic agent.[1][2]
Data Presentation
The following tables provide an illustrative example of quantitative gene expression data obtained from cells treated with 2-Cl-3-DZA. These data are representative of the types of changes that might be observed and are intended to serve as a template for presenting experimental findings.
Table 1: Quantitative Real-Time PCR (qPCR) Analysis of Gene Expression
| Gene | Treatment (24 hours) | Concentration (µM) | Fold Change (vs. Vehicle) | p-value |
| CDKN1A (p21) | Vehicle (DMSO) | 0 | 1.00 | - |
| 2-Cl-3-DZA | 10 | 2.54 | <0.01 | |
| 2-Cl-3-DZA | 25 | 4.12 | <0.001 | |
| IL-6 | Vehicle (DMSO) | 0 | 1.00 | - |
| 2-Cl-3-DZA | 10 | 0.48 | <0.05 | |
| 2-Cl-3-DZA | 25 | 0.23 | <0.01 | |
| PTPN11 (SHP2) | Vehicle (DMSO) | 0 | 1.00 | - |
| 2-Cl-3-DZA | 10 | 1.89 | <0.05 | |
| 2-Cl-3-DZA | 25 | 2.76 | <0.01 |
Table 2: Summary of Differentially Expressed Genes (DEGs) from RNA-Sequencing Data
| Gene ID | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation |
| ENSG00000124762 | CDKN1A | 2.07 | 1.25E-08 | 3.12E-07 | Upregulated |
| ENSG00000136244 | IL6 | -2.12 | 3.40E-06 | 5.98E-05 | Downregulated |
| ENSG00000179593 | PTPN11 | 1.46 | 8.90E-05 | 9.12E-04 | Upregulated |
| ENSG00000141510 | TP53 | 1.21 | 2.15E-04 | 1.87E-03 | Upregulated |
| ENSG00000169429 | MAPK3 (ERK1) | 0.85 | 5.67E-03 | 3.45E-02 | Upregulated |
| ENSG00000100030 | MAPK1 (ERK2) | 0.91 | 4.32E-03 | 2.89E-02 | Upregulated |
| ENSG00000171428 | SHC1 | 1.15 | 7.89E-04 | 5.43E-03 | Upregulated |
| ENSG00000105974 | DNMT1 | -1.58 | 2.33E-05 | 3.11E-04 | Downregulated |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA isolation, 96-well plates for high-throughput screening) at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Preparation of 2-Cl-3-DZA Stock Solution: Dissolve 2-Cl-3-DZA in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Treatment Preparation: On the day of the experiment, thaw the 2-Cl-3-DZA stock solution and dilute it in a pre-warmed complete culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM).
-
Vehicle Control: Prepare a vehicle control by diluting the solvent (DMSO) in a complete culture medium to the same final concentration as in the highest concentration of the 2-Cl-3-DZA treatment group.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 2-Cl-3-DZA or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for the specific cell type and experimental goals.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA isolation).
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: Wash the cells once with ice-cold phosphate-buffered saline (PBS). Add a suitable RNA lysis buffer (e.g., TRIzol reagent or a lysis buffer from a column-based kit) directly to the culture vessel and scrape the cells to ensure complete lysis.
-
RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction for TRIzol or column-based purification).
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion (for kit-based methods) or a separate DNase treatment followed by RNA clean-up.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Purity Assessment: Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of high-purity RNA.
-
RNA Integrity Check: Evaluate the integrity of the RNA by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will show distinct 28S and 18S ribosomal RNA bands with minimal smearing.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Primer Design: Design or obtain pre-validated primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) to be used as an internal control for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_vehicle).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Protocol 4: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8.0).
-
Perform poly(A) selection to enrich for messenger RNA (mRNA).
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Library Quality Control:
-
Assess the library size distribution using an automated electrophoresis system.
-
Quantify the library concentration using a fluorometric method (e.g., Qubit) or qPCR.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the 2-Cl-3-DZA-treated and vehicle control groups.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify biological pathways that are significantly enriched among the differentially expressed genes.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
Methyltransferase activity assay using 2-chloro-3-Deazaadenosine
An Application and Protocol Guide to Measuring Methyltransferase Activity and Its Inhibition by 3-Deazaadenosine (B1664127)
Introduction and Application Notes
Methyltransferases (MTs) are a crucial class of enzymes that catalyze the transfer of a methyl group from the universal donor S-adenosylmethionine (SAM) to various substrates, including proteins, DNA, and RNA.[1] This process, known as methylation, is fundamental to the regulation of numerous cellular functions such as gene expression and signal transduction. The enzymatic reaction produces S-adenosylhomocysteine (SAH) as a universal byproduct. Consequently, the detection of SAH provides a versatile and generic method to monitor the activity of any SAM-dependent methyltransferase, making it an invaluable tool in basic research and drug discovery.[1]
This document provides detailed protocols for an in vitro methyltransferase assay based on the detection of SAH, with a specific focus on the use of adenosine (B11128) analogs like 3-Deazaadenosine (3-DA) as inhibitors. While the user specified "2-chloro-3-Deazaadenosine," the more extensively studied compound in the context of methyltransferase inhibition is 3-Deazaadenosine. 3-DA is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH).[2] Inhibition of SAHH leads to the cellular accumulation of SAH, which in turn acts as a product inhibitor of most SAM-dependent methyltransferases, thereby indirectly suppressing methylation reactions.[3]
The described assay is a bioluminescence-based method that can be used to monitor the activities of a broad range of methyltransferases, including those that act on DNA, proteins, and RNA.[4][5] The assay is highly sensitive, robust, and amenable to high-throughput screening of potential methyltransferase inhibitors.[6]
Mechanism of Methyltransferase Inhibition by 3-Deazaadenosine
The activity of methyltransferases is intrinsically linked to the methionine cycle. Within this cycle, SAH, the product of the methylation reaction, is hydrolyzed to adenosine and homocysteine by SAH hydrolase. 3-Deazaadenosine inhibits SAH hydrolase, leading to an accumulation of SAH, which then feedback-inhibits methyltransferases.
Caption: Mechanism of indirect methyltransferase inhibition by 3-Deazaadenosine.
Experimental Protocols
This protocol is based on the principles of the MTase-Glo™ Methyltransferase Assay, which measures the amount of SAH produced in a methyltransferase reaction.[1][4][5]
Materials and Reagents
-
Methyltransferase enzyme of interest
-
Substrate for the methyltransferase (e.g., histone peptide, DNA)
-
S-adenosylmethionine (SAM)
-
3-Deazaadenosine or other inhibitors
-
MTase-Glo™ Reagent (or similar SAH detection system)
-
MTase-Glo™ Detection Solution (or similar ADP to ATP conversion and luciferase detection system)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mg/ml BSA, 1 mM DTT)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
Protocol for Determining Enzyme Titration
-
Prepare a serial dilution of the methyltransferase enzyme in the reaction buffer.
-
Prepare a 2X SAM/Substrate mix in reaction buffer.
-
Dispense 10 µL of each enzyme dilution into the wells of a 96-well plate. Include a "no enzyme" control.
-
Initiate the reaction by adding 10 µL of the 2X SAM/Substrate mix to each well.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Add 20 µL of MTase-Glo™ Reagent to each well to stop the reaction and convert SAH to ADP.
-
Incubate for 30 minutes at room temperature.
-
Add 40 µL of MTase-Glo™ Detection Solution to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
Protocol for Inhibitor Screening (IC50 Determination)
-
Prepare serial dilutions of the inhibitor (e.g., 3-Deazaadenosine) in reaction buffer containing the methyltransferase enzyme at its optimal concentration (determined from the titration experiment).
-
Dispense 10 µL of the enzyme/inhibitor mix into the wells of a 96-well plate. Include a "no inhibitor" control.
-
Prepare a 2X SAM/Substrate mix in reaction buffer.
-
Initiate the reaction by adding 10 µL of the 2X SAM/Substrate mix to each well.
-
Incubate at the optimal temperature for the enzyme for a time that results in approximately 10-20% substrate conversion in the "no inhibitor" control.
-
Follow steps 6-10 from the enzyme titration protocol to detect SAH production.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and plot the results to determine the IC50 value.
Experimental Workflow
Caption: Workflow for methyltransferase inhibitor screening.
Data Presentation
Quantitative data from inhibitor screening assays are typically presented in tables summarizing the half-maximal inhibitory concentration (IC50) values.
Table 1: Representative Inhibitory Activity of Adenosine Analogs and other Methyltransferase Inhibitors
| Inhibitor | Target Methyltransferase | Substrate | Assay Type | IC50 / Ki | Reference |
| 3-Deazaadenosine (Carbocyclic) | S-adenosylhomocysteine hydrolase | SAH | Enzymatic | Ki = 4 nM | [7] |
| 3-Deazaadenosine (Carbocyclic, 2',3'-dialdehyde) | S-adenosylhomocysteine hydrolase | SAH | Enzymatic | Ki = 32 nM | [8] |
| LLY-283 | PRMT5 | Histone H4 peptide | In vitro enzymatic | IC50 = 22 nM | [9] |
| EPZ005687 | EZH2 | Histone H3 peptide | In vitro enzymatic | IC50 = 54 nM | [9] |
| PFI-5 | SMYD2 | p53 peptide | In vitro enzymatic | IC50 = 1.3 µM | [9] |
| Aurintricarboxylic acid (ATA) | DNMT1 | DNA | Enzymatic | IC50 = 0.68 µM | [10] |
| 5-Azacytidine | L1210 cells (indirect DNMT inhibition) | Cellular Proliferation | Cell-based | ID50 = 0.019 µg/ml | [11] |
Table 2: Example Raw Luminescence Data for IC50 Determination of an Inhibitor against PRMT5
| Inhibitor Conc. (µM) | Luminescence (RLU) - Rep 1 | Luminescence (RLU) - Rep 2 | Average RLU | % Inhibition |
| 0 (No Inhibitor) | 1,250,000 | 1,260,000 | 1,255,000 | 0% |
| 0.01 | 1,180,000 | 1,200,000 | 1,190,000 | 5.2% |
| 0.1 | 950,000 | 965,000 | 957,500 | 23.7% |
| 1 | 630,000 | 640,000 | 635,000 | 49.4% |
| 10 | 150,000 | 155,000 | 152,500 | 87.8% |
| 100 | 55,000 | 60,000 | 57,500 | 95.4% |
| No Enzyme Control | 50,000 | 52,000 | 51,000 | 100% |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The protocol described provides a robust and sensitive method for assessing the activity of methyltransferases and for screening potential inhibitors. The use of 3-Deazaadenosine as a tool compound allows for the study of the cellular consequences of global methylation inhibition. This assay is a valuable tool for researchers in academia and industry who are engaged in the discovery and development of novel epigenetic modulators.
References
- 1. promega.com [promega.com]
- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 4. MTase-Glo Methyltransferase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. Methyltransferase-Glo: a universal, bioluminescent and homogenous assay for monitoring all classes of methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 8. Molecular dissections of carbocyclic 3-deazaadenosine as inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 9. 2',3'-Dialdehyde derivatives of carbocyclic purine nucleosides as inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor | MDPI [mdpi.com]
- 10. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-chloro-3-Deazaadenosine in Combination Anticancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-3-Deazaadenosine is a synthetic nucleoside analog with potential applications in anticancer research. As a stable analog of adenosine (B11128), it is recognized as an agonist for adenosine receptors.[1] Its mechanism of action may also involve the competitive inhibition of adenosine in DNA synthesis, thereby impeding viral replication and cell division.[2] The therapeutic potential of nucleoside analogs is often enhanced through combination therapies, which can increase efficacy, overcome drug resistance, and reduce toxicity. This document provides an overview of the potential mechanisms of action of this compound, proposes hypothetical combination strategies with other anticancer agents, and offers detailed protocols for preclinical evaluation.
While direct studies on the combination of this compound with other anticancer drugs are limited, the known mechanisms of its close analogs, such as 3-deazaadenosine (B1664127) and 2-chloroadenosine (B27285), provide a strong rationale for exploring its synergistic potential. 3-Deazaadenosine has been identified as a potential p38γ antagonist in breast cancer and an inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[3] The cytotoxicity of 2-chloroadenosine is linked to its intracellular phosphorylation.[4]
Potential Mechanisms of Action and Combination Strategies
Based on the known activities of this compound and its analogs, two primary mechanisms of action can be targeted in combination therapies: adenosine receptor agonism and inhibition of methylation via SAH hydrolase inhibition.
Targeting Adenosine Receptor Signaling
This compound acts as an agonist at A1, A2A, A2B, and A3 adenosine receptors with Ki values of 0.3, 0.08, 25.5, and 1.9 μM, respectively.[1] Activation of these receptors can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and angiogenesis.
Hypothetical Combination Partners:
-
DNA Damaging Agents (e.g., Doxorubicin, Cisplatin): Adenosine receptor activation can influence cell cycle progression and DNA repair pathways. Combining this compound with DNA damaging agents could potentiate their cytotoxic effects by preventing cancer cells from effectively repairing DNA damage.
-
Targeted Therapies (e.g., EGFR inhibitors, BRAF inhibitors): Crosstalk between adenosine signaling and growth factor receptor pathways is well-documented. Co-administration with targeted therapies could lead to a more comprehensive blockade of oncogenic signaling.
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
Analogs of 3-deazaadenosine are known inhibitors of SAH hydrolase, leading to the accumulation of SAH and subsequent inhibition of crucial methylation reactions required for cancer cell survival and proliferation.
Hypothetical Combination Partners:
-
Epigenetic Modifiers (e.g., HDAC inhibitors, DNMT inhibitors): A combination with other epigenetic drugs could result in a synergistic disruption of the cancer epigenome, leading to the re-expression of tumor suppressor genes and enhanced cancer cell death.
-
PARP Inhibitors: By inhibiting methylation, this compound may induce a state of "BRCAness," rendering cancer cells more susceptible to PARP inhibitors, which are effective in tumors with deficient DNA repair mechanisms.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the proposed combination therapies. This data is illustrative and should be experimentally validated.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in MCF-7 Breast Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) |
| This compound (alone) | 5.2 | - |
| Doxorubicin (alone) | 0.8 | - |
| 2-c-3-DA + Doxorubicin (1:1 ratio) | - | 0.6 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (MDA-MB-231) with this compound and Vorinostat (HDAC Inhibitor)
| Treatment Group | Tumor Volume Reduction (%) | p-value |
| Vehicle Control | 0 | - |
| This compound (10 mg/kg) | 35 | <0.05 |
| Vorinostat (50 mg/kg) | 40 | <0.05 |
| Combination (2-c-3-DA + Vorinostat) | 75 | <0.001 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound alone and in combination with another anticancer drug.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination drug, both alone and in a fixed ratio combination.
-
Treat the cells with the drugs for 48-72 hours. Include a vehicle-only control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and use software like CompuSyn to determine the Combination Index (CI). A CI < 1 indicates synergy.
Western Blot for Apoptosis Markers
This protocol is to assess the induction of apoptosis by the drug combination.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Analyze the expression of cleaved Caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the drug combination on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Workflow for evaluating drug combinations.
Caption: Adenosine receptor signaling pathway.
Caption: SAH hydrolase inhibition pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | 40656-71-1 | NC09808 [biosynth.com]
- 3. 3-deazaadenosine: A promising novel p38γ antagonist with potential as a breast cancer therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of 2-chloro-3-Deazaadenosine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of 2-chloro-3-deazaadenosine, a nucleoside analog expected to function as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH). Due to the limited availability of direct solubility data for this specific compound, this guide leverages information from the closely related compound, 3-deazaadenosine (B1664127), to provide robust recommendations for solvent selection and concentration. Detailed protocols for dissolution, storage, and handling are provided to ensure the integrity and optimal performance of the compound in experimental settings. Additionally, this document includes visualizations of the relevant signaling pathway and a typical experimental workflow to aid in experimental design and execution.
Introduction
This compound is a purine (B94841) nucleoside analog. While specific literature on this compound is sparse, its structural similarity to 3-deazaadenosine suggests it likely acts as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH). SAHH is a critical enzyme in the methionine cycle, responsible for the hydrolysis of S-adenosylhomocysteine (SAH) to adenosine (B11128) and homocysteine. Inhibition of SAHH leads to the accumulation of SAH, a potent feedback inhibitor of methyltransferases. Consequently, this compound is a valuable tool for studying the role of methylation in various biological processes, including gene expression, signal transduction, and viral replication. Proper preparation of stock solutions is paramount to obtaining reliable and reproducible experimental results.
Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₁H₁₃ClN₄O₄ |
| Molecular Weight | 300.7 g/mol |
| Appearance | Solid (Assumed) |
| Storage Temperature | 2°C - 8°C[1] |
Solubility and Stability
Solubility
Table 2: Recommended Solvents and Estimated Solubility
| Solvent | Recommended for Stock Solution | Estimated Maximum Concentration (based on 3-deazaadenosine) | Notes |
| DMSO | Yes | ~10-13 mg/mL | Hygroscopic; use fresh, anhydrous DMSO for best results. Warm gently (37°C) and vortex to aid dissolution. |
| Water | No | Insoluble | The related compound 3-deazaadenosine is insoluble in water. The hydrochloride salt of 3-deazaadenosine is water-soluble (≥ 100 mg/mL), a similar modification may be necessary for aqueous solutions of this compound. |
| Ethanol | Possible | 4 mg/mL | May be suitable for some applications, but DMSO is generally preferred for achieving higher stock concentrations. |
Stability
Specific stability data for this compound solutions is not available. However, a study on the stability of a similar compound, 2-chloro-2'-deoxyadenosine, revealed that it is stable at neutral and basic pH but degrades in acidic conditions. Therefore, it is recommended to prepare stock solutions in a neutral buffer if dilution in aqueous media is required and to avoid acidic conditions. Stock solutions in anhydrous DMSO are expected to be stable for extended periods when stored properly.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound. For a 10 mM stock solution, you will need 3.007 mg for 1 mL of DMSO.
-
Dissolution: a. Add the weighed this compound to a sterile amber microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. c. Vortex the solution for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualizations
S-adenosylhomocysteine Hydrolase (SAHH) Signaling Pathway
Caption: Inhibition of SAHH by this compound.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for treating cells with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-3-Deazaadenosine Concentration
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with 2-chloro-3-deazaadenosine (2-Cl-3-DAA). The goal is to help you determine the optimal concentration of this compound to achieve the desired biological effect while minimizing cytotoxicity.
Disclaimer: Publicly available data on the specific cytotoxicity profile (e.g., IC50 values in various cell lines) of this compound is limited. Much of the understanding of its potential mechanism and cytotoxic effects is inferred from related adenosine (B11128) analogs like 2-chloroadenosine, 2-chloro-2'-deoxyadenosine (Cladribine), and 3-deazaadenosine. Therefore, it is crucial to experimentally determine the optimal concentration for your specific cell model and assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a stable analog of adenosine and primarily functions as an agonist for adenosine receptors.[1] It exhibits varying affinities for the different receptor subtypes (A1, A2A, A2B, and A3).[1] Like other adenosine analogs, it may also inhibit DNA synthesis, which is a potential source of its cytotoxic effects at higher concentrations.[2]
Q2: What is a good starting concentration for my experiments with this compound?
A2: Due to the lack of specific IC50 data for this compound, determining a starting concentration requires a bit of inference from related compounds. For its parent compound, 3-deazaadenosine, typical in vitro concentrations range from 10-100 µM. For the more cytotoxic compound 2-chloro-2'-deoxyadenosine, IC50 values can be in the sub-micromolar range.[3] Therefore, a broad dose-response experiment is recommended, starting from a low concentration (e.g., 0.1 µM) and titrating up to a high concentration (e.g., 100 µM or higher) to cover this potential range.
Q3: How does the "2-chloro" substitution affect the compound's properties?
A3: The chlorine atom at the 2-position of the purine (B94841) ring generally makes adenosine analogs more resistant to deamination by adenosine deaminase. This can lead to increased metabolic stability and potentially higher potency and cytotoxicity compared to the non-chlorinated parent compound.
Q4: What are the expected cytotoxic effects of this compound?
A4: At cytotoxic concentrations, adenosine analogs like this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest, often in the S-phase, due to the inhibition of DNA synthesis.[3] Loss of cell viability is a key indicator of cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound.
Issue 1: I am seeing high levels of cytotoxicity even at low concentrations.
-
Potential Cause: Your cell line may be particularly sensitive to adenosine receptor agonism or DNA synthesis inhibition. The "2-chloro" substitution can significantly increase potency.
-
Troubleshooting Steps:
-
Lower the Concentration Range: Perform a dose-response experiment with a much lower concentration range (e.g., nanomolar to low micromolar).
-
Reduce Exposure Time: The duration of treatment can significantly impact cytotoxicity. Try a shorter incubation period (e.g., 24 hours instead of 48 or 72 hours).
-
Check Compound Purity and Solvent Effects: Ensure the purity of your this compound stock. Also, run a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity.
-
Issue 2: I am not observing any biological effect or cytotoxicity at the concentrations tested.
-
Potential Cause: The concentrations used may be too low for your cell line, or the cells may be resistant to the compound's mechanism of action.
-
Troubleshooting Steps:
-
Increase the Concentration Range: Extend your dose-response curve to higher concentrations (e.g., up to 200 µM or higher, if solubility allows).
-
Increase Exposure Time: A longer incubation period may be necessary for the biological effects to manifest.
-
Verify Compound Activity: If possible, test the compound in a cell line known to be responsive to adenosine analogs to confirm its activity.
-
Assess Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment.
-
Issue 3: My results are inconsistent between experiments.
-
Potential Cause: Inconsistent cell seeding density, variations in incubation times, or issues with compound preparation can all lead to variability.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a consistent cell number for each experiment and ensure even cell distribution in the wells.
-
Precise Incubation Times: Use a timer to ensure consistent compound exposure times across all experiments.
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Use Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control in every experiment.
-
Data Presentation: Quantitative Data for this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and related adenosine analogs to provide a reference for experimental design.
Table 1: Inhibitory Constant (Ki) for this compound
| Adenosine Receptor Subtype | Ki (µM) |
| A1 | 0.3 |
| A2A | 0.08 |
| A2B | 25.5 |
| A3 | 1.9 |
| (Data sourced from APExBIO, based on a study by Linden et al., 1999)[1] |
Table 2: IC50 Values for 2-Chloro-2'-deoxyadenosine (Cladribine) in Human Lymphoid Cell Lines
| Cell Line | IC50 (µM) | Exposure Time |
| CCRF-CEM (T-lymphoblastoid) | 0.045 | Not Specified |
| H9 (T-lymphoid) | 0.44 | Not Specified |
| H9-araC (AZT-resistant) | 0.82 | Not Specified |
| (Data sourced from various studies)[3] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Colorimetric Cell Viability Assay (e.g., XTT or MTT)
This protocol provides a general framework for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Sterile DMSO (or other appropriate solvent)
-
Phosphate-Buffered Saline (PBS)
-
XTT or MTT reagent kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to attach and resume exponential growth.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A common approach is a 10-point dilution series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100, 150, 200 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (XTT Example):
-
Following the manufacturer's instructions, prepare the XTT labeling mixture.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
After incubation, gently shake the plate to evenly distribute the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450-500 nm for XTT) using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percent viability against the logarithm of the compound concentration.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Presumed signaling pathway of this compound.
Caption: Experimental workflow for optimizing 2-Cl-3-DAA concentration.
Caption: Troubleshooting flowchart for unexpected cytotoxicity results.
References
2-chloro-3-Deazaadenosine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-3-deazaadenosine. Here, you will find information on addressing common solubility challenges to ensure the successful application of this compound in your experiments.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. The following guide provides potential solutions to these issues.
Problem: The compound is not dissolving in aqueous buffers.
Solution: this compound, like many nucleoside analogs, is anticipated to have limited solubility in aqueous solutions at neutral pH. It is recommended to first dissolve the compound in an organic solvent before preparing aqueous stocks.
Problem: The choice of an appropriate organic solvent is unclear.
Solution: For compounds of this class, Dimethyl Sulfoxide (DMSO) is a common first choice. For higher concentrations, other organic solvents can be tested.
Problem: After initial dissolution in an organic solvent, the compound precipitates when diluted into an aqueous buffer.
Solution: This indicates that the final concentration in the aqueous buffer is above its solubility limit. To address this, you can either lower the final concentration or increase the percentage of the organic co-solvent in the final solution. However, it is crucial to first verify the tolerance of your experimental system (e.g., cell culture) to the chosen organic solvent.
Quantitative Solubility Data Summary
| Solvent | Expected Solubility | Recommended Starting Concentration | Notes |
| DMSO | High | Up to 130 mg/mL (based on 3-deazaadenosine) | Recommended for creating high-concentration stock solutions. Ultrasonic assistance may be needed. |
| Ethanol | Moderate | Lower than DMSO | May be a suitable alternative if DMSO is not compatible with the experimental setup. |
| Aqueous Buffers (e.g., PBS) | Low | Test in the µM range | Direct dissolution is challenging. Prepare aqueous solutions by diluting a concentrated organic stock. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: Based on the solubility of similar compounds such as 3-deazaadenosine, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For 3-deazaadenosine, solubility in DMSO can reach up to 130 mg/mL with the aid of ultrasonication.
Q2: How should I prepare an aqueous working solution from a DMSO stock?
A2: To prepare an aqueous working solution, you should perform a serial dilution of your high-concentration DMSO stock into your aqueous buffer of choice (e.g., cell culture medium, PBS). It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing to avoid precipitation.
Q3: My this compound solution appears cloudy. What should I do?
A3: A cloudy solution suggests that the compound has either not fully dissolved or has precipitated out of solution. You can try gentle warming (if the compound's stability at higher temperatures is known) or sonication to aid dissolution. If the solution remains cloudy, it is likely that the concentration is too high for the chosen solvent system.
Q4: What are the storage conditions for this compound solutions?
A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C for long-term stability. For 3-deazaadenosine, solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: How does pH affect the stability of this compound in solution?
A5: While specific stability data for this compound is not available, a related compound, 2-chloro-2'-deoxyadenosine, is known to be stable at neutral and basic pH.[1] However, it shows significant decomposition at acidic pH.[1] Therefore, it is recommended to maintain neutral or slightly basic pH conditions for your aqueous working solutions.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 300.7 g/mol .
-
Add Solvent: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
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Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
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Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Stability of 2-chloro-3-Deazaadenosine in aqueous solution over time
This technical support center provides guidance on the stability of 2-chloro-3-deazaadenosine in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Disclaimer: Direct stability data for this compound is limited. The data presented here is based on studies of structurally similar compounds, such as 2-chloroadenosine (B27285) and 2-chloro-2'-deoxyadenosine, and should be used as a guideline. It is recommended to perform a compound-specific stability study for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: Based on data from related compounds like 2-chloroadenosine, this compound is expected to be stable in neutral and basic aqueous solutions.[1] However, it is likely to undergo degradation in acidic conditions, with the rate of degradation increasing as the pH decreases and temperature rises.[1][2]
Q2: What is the primary degradation product of similar chloro-adenosine analogs?
A2: The primary degradation product of 2-chloroadenosine and 2-chloro-2'-deoxyadenosine is 2-chloroadenine (B193299), formed through the hydrolysis of the glycosidic bond.[1][2] It is plausible that this compound would follow a similar degradation pathway.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To ensure stability, it is recommended to store aqueous solutions of this compound at a neutral or slightly basic pH. For short-term storage, refrigeration at 2-8°C is advisable.[3] For long-term storage, freezing the solution at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the stability of nucleoside analogs like this compound.[1][4][5] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for identification and quantification of the parent compound and its degradation products.[2][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low compound concentration in my assay. | Degradation of the compound due to acidic conditions in your buffer or medium. | Check the pH of your aqueous solution. If it is acidic, adjust to a neutral or slightly basic pH. Prepare fresh solutions before use. |
| Instability at experimental temperature. | If your experiment is conducted at an elevated temperature, consider the potential for accelerated degradation. Run a time-course experiment to determine the compound's half-life under your specific conditions. | |
| Appearance of an unexpected peak in my chromatogram. | This could be a degradation product. | Use a reference standard for the potential degradation product (e.g., 2-chloroadenine) to confirm its identity. LC-MS analysis can also help in identifying the unknown peak. |
| Inconsistent results between experimental replicates. | Repeated freeze-thaw cycles of the stock solution leading to degradation. | Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Adsorption of the compound to container surfaces. | Use low-binding microcentrifuge tubes or glassware for storing and preparing your solutions. |
Stability Data Summary
The following table summarizes the stability data for 2-chloro-2'-deoxyadenosine, a closely related analog of this compound. This data can be used as an estimate for experimental planning.
| pH | Temperature (°C) | Half-life (t½) | Remaining Compound | Reference |
| 1 | 37 | 0.37 hours | 2% after 2 hours | [1] |
| 2 | 37 | 1.6 hours | 13% after 6 hours | [1] |
| Neutral & Basic | 37 - 80 | Stable | Not specified | [1] |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for determining the stability of this compound in an aqueous solution.
1. Materials:
- This compound
- HPLC-grade water
- Buffers of various pH (e.g., pH 4, 7, 9)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- HPLC-grade acetonitrile (B52724) and methanol
- Reference standard for 2-chloroadenine (optional)
2. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
- Dilute the stock solution in the aqueous buffers of different pH to the desired final concentration for the stability study.
3. Stability Study:
- Incubate the prepared solutions at different temperatures (e.g., room temperature, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Immediately stop the degradation process by either freezing the sample or diluting it in the mobile phase for HPLC analysis.
4. HPLC Analysis:
- Set up the HPLC system with a C18 column.
- Use a suitable mobile phase, for example, a gradient of acetonitrile in water or a buffer like ammonium (B1175870) acetate.
- Set the UV detector to the wavelength of maximum absorbance for this compound.
- Inject the samples from the stability study and record the chromatograms.
5. Data Analysis:
- Measure the peak area of this compound at each time point.
- Plot the percentage of the remaining compound against time for each pH and temperature condition.
- Calculate the degradation rate constant and the half-life of the compound under each condition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 40656-71-1 | NC09808 [biosynth.com]
- 4. jocpr.com [jocpr.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Troubleshooting unexpected results in 2-chloro-3-Deazaadenosine experiments
Welcome to the technical support center for 2-chloro-3-deazaadenosine (2Cl-3DA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating their experiments with this compound. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (2Cl-3DA) is a stable analog of adenosine (B11128) and acts as an agonist for adenosine receptors.[1] It binds to various subtypes of adenosine receptors, which are G-protein-coupled receptors (GPCRs) involved in numerous physiological processes.[1] The chloro- and deaza- modifications enhance its metabolic stability compared to native adenosine. Additionally, like its parent compound 3-deazaadenosine (B1664127), 2Cl-3DA may also affect intracellular processes by inhibiting S-adenosylhomocysteine (SAH) hydrolase, which can impact cellular methylation reactions.[2][3]
Q2: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?
Unexpectedly high cytotoxicity with 2Cl-3DA and related adenosine analogs can stem from several factors beyond adenosine receptor activation. Studies on similar compounds like 2-chloroadenosine (B27285) have shown that cytotoxicity can be independent of cell surface receptor signaling.[4] Instead, the cytotoxic effects are often attributed to the intracellular metabolism of the compound.
Once transported into the cell, 2Cl-3DA can be phosphorylated by kinases such as adenosine kinase.[4][5] The resulting phosphorylated metabolites can lead to a depletion of intracellular ATP pools and the inhibition of DNA synthesis, ultimately triggering apoptosis.[5][6] This apoptotic induction can proceed through the intrinsic pathway, involving the release of cytochrome c from the mitochondria.[6]
Q3: My experimental results are inconsistent across different experiments. What are the potential sources of variability?
Inconsistent results can arise from several factors related to the compound's stability, preparation, and the experimental setup itself.
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Compound Stability: The stability of adenosine analogs can be pH-sensitive. For instance, the related compound 2-chloro-2'-deoxyadenosine shows increased decomposition in acidic conditions.[7] Ensure that the pH of your culture medium is stable and within the optimal physiological range.
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Stock Solution Preparation and Storage: 2Cl-3DA is soluble in DMSO and dimethyl formamide (B127407) but has poor solubility in ethanol.[1] It is crucial to ensure the compound is fully dissolved before use. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. Store stock solutions at -20°C or -80°C as recommended by the supplier.
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Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can all influence the cellular response to 2Cl-3DA. Standardize these parameters across all experiments to ensure reproducibility.
Q4: What are the recommended concentrations of 2Cl-3DA to use in cell culture experiments?
The optimal concentration of 2Cl-3DA will vary significantly depending on the cell line and the biological endpoint being measured. Since specific IC50 values for 2Cl-3DA are not widely published, it is recommended to perform a dose-response curve for your specific cell line. Based on data from related compounds, a broad range of concentrations should be tested, from nanomolar to micromolar. For example, the IC50 for the related compound 2-chloro-2'-deoxyadenosine in CCRF-CEM human T-lymphoblastoid cells is 0.045 µM.[7] For 3-deazaadenosine, the LD50 in C3H/10T1/2 mouse embryo fibroblasts is in the micromolar range.[8]
Troubleshooting Guides
Problem 1: No observable effect on my cells after treatment with 2Cl-3DA.
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Possible Cause 1: Insufficient Concentration. The concentration of 2Cl-3DA may be too low to elicit a response in your specific cell line.
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Solution: Perform a dose-response experiment with a wider range of concentrations, extending into the higher micromolar range.
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Possible Cause 2: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained.
-
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Possible Cause 3: Cell Line Resistance. Your cell line may be resistant to the effects of 2Cl-3DA. This could be due to low expression of nucleoside transporters or the intracellular kinases required for its activation.
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Solution: Consider using a different cell line known to be sensitive to adenosine analogs. Alternatively, you can investigate the expression levels of relevant transporters and kinases in your cell line.
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Problem 2: Discrepancies between cell viability assay results.
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Possible Cause: Interference of 2Cl-3DA with Assay Reagents. Some compounds can interfere with the chemical reactions of colorimetric or fluorometric viability assays (e.g., MTT, XTT, AlamarBlue).
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Solution: Run a control experiment with 2Cl-3DA in cell-free media to check for any direct reaction with the assay reagents. It is also advisable to use a secondary, orthogonal viability assay to confirm your results (e.g., a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release).
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Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for various adenosine receptors.
| Adenosine Receptor Subtype | Ki (µM) |
| A1 | 0.3 |
| A2A | 0.08 |
| A2B | 25.5 |
| A3 | 1.9 |
| Data from Linden J, et al. (1999) as cited by APExBIO.[1] |
The following table provides IC50 values for related adenosine analogs in different cell lines to serve as a reference for designing dose-response experiments.
| Compound | Cell Line | IC50 (µM) |
| 2-chloro-2'-deoxyadenosine | CCRF-CEM (human T-lymphoblastoid) | 0.045 |
| 3-deazaadenosine | C3H/10T1/2 (mouse embryo fibroblasts, malignant) | 30 |
| 3-deazaadenosine | C3H/10T1/2 (mouse embryo fibroblasts, non-transformed) | 195 |
| Data from Carson et al. (1983) and Ueland et al. (1989).[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, sterile), sterile microcentrifuge tubes.
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Procedure:
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Under sterile conditions, weigh out the desired amount of 2Cl-3DA powder.
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Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
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Protocol 2: General Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of 2Cl-3DA in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of 2Cl-3DA. Include a vehicle control (medium with the same concentration of DMSO used for the highest 2Cl-3DA concentration).
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
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MTT Assay:
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Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
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Add 10 µL of the MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
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Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Mix thoroughly on a plate shaker to dissolve the formazan (B1609692) crystals.
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Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance (from wells with medium only).
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the log of the 2Cl-3DA concentration to determine the IC50 value.
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Visualizations
Caption: Proposed mechanisms of action for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Intrinsic apoptosis pathway potentially induced by 2Cl-3DA metabolites.
References
- 1. apexbt.com [apexbt.com]
- 2. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-deazaadenosine (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects on growth, homocysteine, and related compounds of two inhibitors of S-adenosylhomocysteine catabolism, 3-deazaadenosine, and 3-deazaaristeromycin, in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of 2-chloro-3-Deazaadenosine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-3-deazaadenosine (2-Cl-3-DAA). The information provided addresses potential off-target effects and common issues encountered in cellular assays.
Disclaimer: Direct experimental data on the off-target profile of this compound is limited. The information herein is based on the known activities of its structural components (3-deazaadenosine and chloro-adenosine analogs) and general principles of kinase inhibitor and nucleoside analog pharmacology. Researchers are strongly encouraged to perform comprehensive selectivity profiling for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected off-target classes for this compound?
A1: Based on its structure, 2-Cl-3-DAA is likely to have off-target effects on proteins that recognize adenosine (B11128). The primary suspected off-target classes include:
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S-adenosylhomocysteine (SAH) Hydrolase: The 3-deazaadenosine (B1664127) core is a known inhibitor of SAH hydrolase.[1][2][3] Inhibition of this enzyme leads to the accumulation of SAH, which in turn is a potent feedback inhibitor of a wide range of methyltransferases.[1][3][4] This can affect the methylation of DNA, RNA, proteins, and lipids.[1]
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Adenosine Kinases (ADK): As an adenosine analog, 2-Cl-3-DAA may be recognized by adenosine kinases.[5][6][7] Inhibition of ADK can lead to an increase in intracellular and extracellular adenosine levels, which can then activate adenosine receptors.[6][7]
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Protein Kinases: Many kinase inhibitors are adenosine triphosphate (ATP) competitive. Given the structural similarity of 2-Cl-3-DAA to adenosine, it has the potential to bind to the ATP-binding pocket of various protein kinases, leading to off-target inhibition.[8]
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Adenosine Receptors: Increased extracellular adenosine due to effects on ADK can lead to the activation of A1, A2A, A2B, and A3 adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in numerous signaling pathways.[9][10]
Q2: What are the expected phenotypic off-target effects in cellular assays?
A2: Off-target effects of 2-Cl-3-DAA can manifest as a variety of cellular phenotypes that may confound experimental results. These can include:
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Alterations in Cellular Methylation: Inhibition of SAH hydrolase can lead to global changes in methylation status, affecting gene expression and protein function.[1][4]
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Cell Cycle Arrest and Apoptosis: Nucleoside analogs are known to interfere with DNA and RNA synthesis, which can lead to cell cycle arrest and apoptosis.[11][12] Accumulation of SAH has also been linked to cell cycle arrest.[11]
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Modulation of Signaling Pathways: Off-target kinase inhibition or activation of adenosine receptors can lead to widespread changes in cellular signaling, including MAPK and PI3K/Akt pathways.[9][13]
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General Cytotoxicity: Due to the potential for incorporation into nucleic acids and inhibition of essential enzymes, adenosine analogs can exhibit broad cytotoxicity.[12][14]
Q3: How can I design control experiments to account for potential off-target effects?
A3: To distinguish on-target from off-target effects, several control experiments are recommended:
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Use of a Structurally Related Inactive Analog: If available, a structurally similar molecule that is known to be inactive against the intended target can be used as a negative control.
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Rescue Experiments: If the intended target is known, overexpression of a wild-type version of the target protein may rescue the on-target phenotype but not the off-target effects.
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Use of Cell Lines with Varying Target Expression: Comparing the effects of 2-Cl-3-DAA in cell lines with high, low, or no expression of the intended target can help to identify target-specific effects.
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Orthogonal Approaches: Use alternative methods to modulate the target, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, and compare the resulting phenotype to that observed with 2-Cl-3-DAA treatment.
Q4: What are the recommended methods for systematically identifying the off-targets of this compound?
A4: Several unbiased, systematic methods can be employed to identify the off-targets of 2-Cl-3-DAA:
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Kinase Selectivity Profiling: Screen the compound against a large panel of kinases at various concentrations to identify unintended kinase targets.[7]
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Proteomic Approaches:
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding. It can be performed in a high-throughput manner to identify proteins that directly bind to the compound in a cellular context.
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Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the functional state of enzymes in a proteome, allowing for the identification of enzymes inhibited by the compound.
-
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Chemical Proteomics: Use an immobilized version of 2-Cl-3-DAA to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
Troubleshooting Guides
Q5: I am observing high variability in my cell viability assays. What could be the cause?
A5: High variability in cell viability assays when using adenosine analogs can stem from several factors:
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Compound Precipitation: 2-Cl-3-DAA, like many small molecules, may have limited solubility in aqueous buffers. Visually inspect your stock solutions and final assay wells for any signs of precipitation. Consider lowering the final concentration or using a different solvent system (while ensuring the solvent concentration itself is not toxic to the cells).[15]
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Inconsistent Incubation Times: Ensure that incubation times are consistent across all plates and experiments, as the cytotoxic effects of nucleoside analogs can be time-dependent.[15]
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Cell Density and Health: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase at the start of the experiment. Stressed or overly confluent cells can respond differently to treatment.
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Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration and inconsistent results. It is advisable to not use the outer wells for experimental data or to fill them with sterile buffer or media to minimize evaporation.[15]
Q6: My western blot results show unexpected changes in the phosphorylation of several signaling proteins. How do I determine if this is an off-target effect?
A6: Unexpected phosphorylation changes are a common indicator of off-target kinase activity. To investigate this:
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Perform a Kinase Profile: The most direct way to identify off-target kinases is to screen 2-Cl-3-DAA against a broad kinase panel.
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Dose-Response Analysis: Determine if the unexpected phosphorylation changes occur at the same concentration range as the on-target effect. If they occur at significantly different concentrations, they are more likely to be off-target.
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Use a More Selective Inhibitor: If a more selective inhibitor for your primary target is available, use it as a comparison. If the more selective inhibitor does not produce the same phosphorylation changes, it suggests that these are off-target effects of 2-Cl-3-DAA.
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In Vitro Kinase Assays: If you have identified candidate off-target kinases from a screen, validate the inhibition with in vitro enzymatic assays using purified proteins.[16]
Q7: I am getting conflicting results between different cell lines. Why might this be?
A7: Discrepancies in results between cell lines are common and can be due to several factors:
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Differential Expression of Off-Targets: Different cell lines have varying expression levels of kinases, adenosine receptors, and other potential off-targets. A cell line expressing a high level of a sensitive off-target may show a more pronounced or different phenotype.
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Metabolic Differences: The cellular uptake and metabolism of 2-Cl-3-DAA can vary between cell lines. For example, differences in the expression of nucleoside transporters or adenosine kinases can alter the intracellular concentration of the active compound.
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Genetic Background: The underlying genetic mutations and activated signaling pathways in different cancer cell lines can influence their response to a compound. For instance, a cell line with a mutation in a pathway that is also affected by an off-target of 2-Cl-3-DAA may be more sensitive to the compound.
Data Presentation
To aid in the analysis and reporting of off-target screening data, we recommend structuring quantitative results in clear, concise tables.
Table 1: Example of Kinase Selectivity Profiling Data for 2-Cl-3-DAA at 1 µM
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Primary Target | Target Kinase X | 95% |
| Tyrosine Kinase | SRC | 65% |
| Tyrosine Kinase | ABL1 | 48% |
| CMGC | CDK2 | 52% |
| CMGC | GSK3B | 35% |
| AGC | AKT1 | 25% |
| STE | MAP2K1 (MEK1) | 15% |
| CAMK | CAMK2A | 10% |
| TKL | RAF1 | 8% |
Table 2: Example of IC50 Values for Validated Off-Targets of 2-Cl-3-DAA
| Target | IC50 (µM) | Assay Type |
| Target Kinase X | 0.1 | Biochemical |
| SRC | 2.5 | Biochemical |
| ABL1 | 5.8 | Biochemical |
| CDK2 | 4.2 | Biochemical |
| SAH Hydrolase | 1.5 | Enzymatic |
| Cell Line A | 0.5 | Cell Viability |
| Cell Line B | 3.0 | Cell Viability |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of 2-Cl-3-DAA against a panel of protein kinases. Commercial services often perform these screens.
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Compound Preparation: Prepare a concentrated stock solution of 2-Cl-3-DAA in 100% DMSO (e.g., 10 mM).
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Assay Plate Preparation: In a multi-well assay plate, add the kinase buffer, the specific kinase, and the peptide or protein substrate.
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Compound Addition: Add 2-Cl-3-DAA to the desired final concentration (e.g., 1 µM for initial screening). Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
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Initiate Reaction: Add ATP to initiate the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase.[16]
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Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the specified time (e.g., 30-60 minutes).
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Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or TR-FRET).[16][17]
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Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying the direct binding of 2-Cl-3-DAA to target proteins in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with 2-Cl-3-DAA at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Collect the supernatant (containing the soluble proteins), prepare samples for SDS-PAGE, and analyze by western blotting using an antibody against the protein of interest.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of 2-Cl-3-DAA indicates that the compound binds to and stabilizes the target protein.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of 2-Cl-3-DAA on the phosphorylation status of key signaling proteins.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of 2-Cl-3-DAA for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
Visualizations
References
- 1. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine hydrolase inhibitors interfere with the replication of human immunodeficiency virus type 1 through inhibition of the LTR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic potential of adenosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 6. What are ADK inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: 2-Chloro-3-Deazaadenosine (C-c3Ado) Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing resistance to 2-chloro-3-deazaadenosine (C-c3Ado) in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (C-c3Ado)?
A1: this compound is a stable analog of adenosine (B11128) and acts as an agonist for adenosine receptors.[1] Its primary intracellular mechanism involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[2][3] This inhibition leads to the accumulation of SAH, a potent feedback inhibitor of transmethylation reactions that are crucial for various cellular processes, including DNA, RNA, and protein methylation. Disruption of these methylation events can lead to cell cycle arrest and apoptosis. Additionally, some analogs of C-c3Ado require intracellular phosphorylation by kinases to become active cytotoxic metabolites.
Q2: My cell line has become resistant to C-c3Ado. What are the potential mechanisms of resistance?
A2: Resistance to C-c3Ado and similar nucleoside analogs can arise through several mechanisms:
-
Decreased activity of activating enzymes: If C-c3Ado requires phosphorylation for its activity, reduced expression or mutations in the activating kinase (e.g., deoxycytidine kinase) can prevent its conversion to the active triphosphate form.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the drug target: Mutations in S-adenosylhomocysteine hydrolase could potentially reduce the binding affinity of C-c3Ado, rendering it less effective.
-
Upregulation of compensatory signaling pathways: Cells may activate alternative signaling pathways to bypass the effects of C-c3Ado-induced methylation inhibition. For instance, alterations in pathways regulated by AP-1 and NF-κB have been observed with inhibitors of SAH hydrolase.[3]
Q3: How can I confirm that my cell line is resistant to C-c3Ado?
A3: Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of C-c3Ado in your cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[4] This is usually done using a cell viability assay such as MTT, XTT, or a resazurin-based assay.
Q4: I am starting a new experiment with C-c3Ado. What are the typical effective concentrations?
A4: The effective concentration of C-c3Ado can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the IC50 in your specific cell line. As a starting point, the Ki values for C-c3Ado at different adenosine receptors are in the micromolar to nanomolar range.[1] However, cytotoxic concentrations may be higher.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of C-c3Ado on cell viability. | 1. Drug degradation: Improper storage or handling of the C-c3Ado stock solution. 2. Incorrect concentration: Error in calculating the final concentration. 3. Inherent resistance: The cell line may be intrinsically resistant to the drug. 4. Cell culture issues: Problems with cell health, passage number, or contamination.[5][6][7] | 1. Prepare a fresh stock solution of C-c3Ado and store it as recommended by the manufacturer. 2. Double-check all calculations for dilutions. 3. Test a wider range of concentrations, including very high concentrations, to confirm resistance. If possible, test a known sensitive cell line as a positive control. 4. Ensure cells are healthy, within a low passage number, and free from contamination. |
| High variability in results between experiments. | 1. Inconsistent cell seeding density: Variations in the number of cells plated can affect the outcome of viability assays. 2. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can lead to inaccurate results. 3. Inconsistent drug treatment duration. | 1. Ensure a homogenous cell suspension before seeding and be precise with cell counting. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. 3. Standardize the incubation time with the drug across all experiments. |
| Cells initially respond to C-c3Ado but then recover. | 1. Development of acquired resistance: A subpopulation of resistant cells may be selected for and proliferate over time. 2. Drug instability in culture medium: The drug may be degrading over the course of the experiment. | 1. Consider generating a stable resistant cell line for further studies (see Experimental Protocols). 2. Replenish the medium with fresh C-c3Ado during long-term experiments. |
| Difficulty in generating a C-c3Ado-resistant cell line. | 1. Drug concentration is too high: Initial drug concentrations may be too cytotoxic, leading to massive cell death.[8] 2. Insufficient treatment duration: Resistance development can be a slow process. 3. Parental cell line is highly sensitive. | 1. Start with a low concentration of C-c3Ado (e.g., IC10 or IC20) and gradually increase the concentration in a stepwise manner.[8] 2. Be patient; it can take several months to develop a stable resistant cell line.[8] 3. It may be challenging to develop high levels of resistance in extremely sensitive cell lines. |
Quantitative Data
Table 1: Inhibitory Constants (Ki) of this compound for Adenosine Receptors
| Adenosine Receptor Subtype | Ki (µM) |
| A1 | 0.3 |
| A2A | 0.08 |
| A2B | 25.5 |
| A3 | 1.9 |
Data from Linden J, et al.[1]
Note: IC50 values for C-c3Ado are highly cell-line dependent and should be determined empirically. For comparison, IC50 values for other adenosine analogs in various cancer cell lines can range from nanomolar to micromolar concentrations.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a C-c3Ado-resistant cell line using a gradual dose-escalation approach.[8]
Materials:
-
Parental (sensitive) cancer cell line
-
Complete cell culture medium
-
This compound (C-c3Ado)
-
Cell culture flasks/plates
-
Cell viability assay kit (e.g., MTT, XTT)
-
96-well plates
Procedure:
-
Determine the initial IC50: a. Plate the parental cell line in 96-well plates. b. Treat the cells with a range of C-c3Ado concentrations for 72 hours. c. Perform a cell viability assay to determine the initial IC50 value.[9]
-
Induction of Resistance: a. Culture the parental cells in their recommended growth medium. b. Begin by treating the cells with C-c3Ado at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth), as determined in the initial IC50 experiment.[8] c. When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and increase the C-c3Ado concentration by 1.5- to 2-fold.[8] d. If significant cell death occurs, reduce the concentration to the previous level until the cells recover. e. Repeat this process of stepwise dose escalation. This process can take 3-6 months.[8] f. At each stage of increased resistance, it is advisable to cryopreserve cells.
-
Confirmation of Resistance: a. Once the cells are able to proliferate in a significantly higher concentration of C-c3Ado (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of a C-c3Ado-resistant cell line.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol provides a general workflow for assessing dCK activity, a key enzyme in the activation of many nucleoside analogs. A decrease in dCK activity is a common mechanism of resistance. Commercial kits are available for this assay.
Principle:
The assay measures the phosphorylation of a substrate by dCK. The product of this reaction is then used in a coupled enzymatic reaction that results in the production of a detectable signal (e.g., colorimetric or fluorescent).
General Procedure:
-
Prepare cell lysates: a. Harvest parental and C-c3Ado-resistant cells. b. Lyse the cells in a suitable lysis buffer to extract proteins. c. Determine the protein concentration of the lysates.
-
Kinase Reaction: a. In a microplate, combine the cell lysate, a dCK substrate (e.g., deoxycytidine), and ATP in a kinase reaction buffer. b. Incubate the plate to allow the kinase reaction to proceed.
-
Detection: a. Add the components of the coupled enzyme reaction. b. Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: a. Calculate the dCK activity based on the signal generated, normalized to the protein concentration of the lysate. b. Compare the dCK activity between the parental and resistant cell lines.
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of action of C-c3Ado and potential resistance pathways.
Experimental Workflow for Generating a Resistant Cell Line
Caption: Workflow for developing a C-c3Ado resistant cell line.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 7. corning.com [corning.com]
- 8. benchchem.com [benchchem.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving the efficacy of 2-chloro-3-Deazaadenosine treatment in vitro
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals improve the efficacy of 2-chloro-3-deazaadenosine (2-CADO) treatment in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-CADO?
A1: The primary mechanism of action for 2-CADO, like other deazaadenosine analogs, is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2] This enzyme is crucial for cellular methylation reactions. By inhibiting SAH hydrolase, 2-CADO leads to the accumulation of SAH, which is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1][3] This disruption of methylation is essential for its cytotoxic and antiviral effects.[1][2][3] While 2-CADO is an adenosine (B11128) analog, its cytotoxic effects are often independent of extracellular adenosine receptors and rely on its entry into the cell and subsequent interaction with intracellular targets.[4]
Q2: What is the difference between 2-CADO and other adenosine analogs like 2-Chloroadenosine (B27285)?
A2: While both are adenosine analogs, their cytotoxic mechanisms can differ. 2-CADO and other 3-deazaadenosines primarily function by inhibiting SAH hydrolase, leading to the blockade of methylation reactions.[1] In contrast, the cytotoxicity of compounds like 2-chloroadenosine can be dependent on intracellular phosphorylation by adenosine kinase.[4] It is crucial to understand the specific mechanism of the analog being used, as it will influence experimental design and data interpretation.
Q3: How should I prepare and store 2-CADO stock solutions?
A3: For in vitro experiments, 2-CADO is typically dissolved in a solvent like DMSO to create a concentrated stock solution. It is recommended to prepare high-concentration stocks (e.g., 10-50 mM) to minimize the final concentration of the solvent in your cell culture media (typically <0.1%). Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Q4: Is 2-CADO metabolically stable?
A4: Yes, adenosine analogs like 2-CADO are designed for enhanced metabolic stability compared to native adenosine.[5] They are often resistant to degradation by enzymes like adenosine deaminase, which allows for more prolonged and predictable biological effects in vitro.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Cytotoxicity Observed | 1. Suboptimal Concentration: The concentration of 2-CADO may be too low for the specific cell line being used. | 1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your cell line.[6] |
| 2. Cell Line Resistance: Some cell lines may be inherently resistant to SAH hydrolase inhibitors. | 2. Verify SAH Hydrolase Activity: If possible, measure SAH hydrolase activity in your cell line to confirm it is a viable target. Consider using a positive control cell line known to be sensitive to 2-CADO. | |
| 3. Incorrect Mechanism of Action: The desired phenotype may not be dependent on methylation inhibition. | 3. Investigate Downstream Effects: Confirm inhibition of methylation by measuring global DNA methylation or specific histone methylation marks. | |
| High Variability Between Replicates | 1. Inconsistent Drug Concentration: Errors in serial dilutions or uneven mixing in culture plates. | 1. Ensure Accurate Pipetting: Use calibrated pipettes and ensure thorough mixing of the media after adding 2-CADO. |
| 2. Cell Plating Inconsistency: Uneven cell density across wells. | 2. Optimize Cell Seeding: Ensure a homogenous single-cell suspension before plating and allow cells to adhere and stabilize before adding the treatment. | |
| 3. Compound Instability: Degradation of 2-CADO in the stock solution or culture medium. | 3. Prepare Fresh Solutions: Use freshly prepared dilutions from a properly stored stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| Unexpected Off-Target Effects | 1. Adenosine Receptor Agonism: At higher concentrations, 2-CADO may act as an agonist for adenosine receptors (A1, A2A, A2B, A3).[7] | 1. Use Receptor Antagonists: Co-treat cells with specific adenosine receptor antagonists to determine if the observed effects are receptor-mediated. |
| 2. Disruption of General Metabolism: Inhibition of methylation can have widespread effects on cellular processes beyond the intended target. | 2. Conduct Rescue Experiments: Supplement the culture medium with S-adenosylmethionine (SAM) to see if it can rescue the phenotype, confirming the on-target effect. |
Quantitative Data Summary
The following tables summarize key quantitative data for 2-CADO and related compounds from published literature.
Table 1: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (µM) |
|---|---|
| A1 | 0.3 |
| A2A | 0.08 |
| A2B | 25.5 |
| A3 | 1.9 |
Data from Linden J, et al. (1999).[7]
Table 2: In Vitro Growth Inhibition by 2-Chloro-2'-deoxyadenosine (a related compound)
| Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| CCRF-CEM (T-lymphoblastoid) | 2-Chloro-2'-deoxyadenosine | 0.045 |
| CCRF-CEM (T-lymphoblastoid) | 2-Bromo-2'-deoxyadenosine (B1615966) | 0.068 |
| CCRF-CEM (T-lymphoblastoid) | deoxyadenosine (+ 5µM EHNA*) | 0.9 |
*erythro-9-(2-hydroxy-3-nonyl)adenine, an adenosine deaminase inhibitor. Data from Carson DA, et al. (1986).[6]
Experimental Protocols & Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by 2-CADO and suggested experimental workflows.
Caption: Mechanism of 2-CADO via SAH hydrolase inhibition.
Caption: Troubleshooting workflow for 2-CADO experiments.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of 2-CADO that inhibits cell growth by 50% (IC50).
Materials:
-
Target cells in culture
-
2-CADO stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the desired density (e.g., 2,000-10,000 cells per 100 µL, optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "no cell" (media only) and "vehicle control" (cells treated with DMSO equivalent).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.[6]
-
-
Drug Treatment:
-
Prepare serial dilutions of 2-CADO in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2x drug dilutions to the appropriate wells.
-
For vehicle control wells, add 100 µL of medium containing the same concentration of DMSO as the highest 2-CADO concentration.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cell" control wells from all other values.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control) * 100.
-
Plot the percentage of viability against the log of the 2-CADO concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: HPLC-Based SAH Hydrolase Activity Assay
This protocol measures the activity of SAH hydrolase in the synthetic direction (adenosine + homocysteine → SAH).[8]
Materials:
-
Cell lysate containing SAH hydrolase
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2, 1 mM EDTA)
-
Adenosine (Ado) solution
-
L-homocysteine (Hcy) solution
-
Reaction termination solution (e.g., 10% trichloroacetic acid, TCA)
-
HPLC system with a C18 column
-
Mobile phase appropriate for separating adenosine and SAH
Procedure:
-
Lysate Preparation:
-
Harvest cells and lyse them using sonication or a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic enzymes.
-
Determine the total protein concentration of the lysate (e.g., via Bradford or BCA assay).
-
-
Enzyme Reaction:
-
Set up reactions in microcentrifuge tubes. A typical reaction might contain:
-
50 µL Assay Buffer
-
10 µL Cell Lysate (e.g., 10-20 µg total protein)
-
10 µL of 2-CADO or vehicle control (for inhibition studies)
-
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding substrates: 10 µL of adenosine (final concentration ~0.5 mM) and 10 µL of L-homocysteine (final concentration ~0.5 mM).[8]
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 20 µL of 10% TCA.
-
Vortex and centrifuge at high speed for 5-10 minutes to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Separate the components using a C18 column and an appropriate mobile phase gradient.
-
Monitor the elution of SAH and adenosine using a UV detector (typically at 254 nm).
-
-
Data Analysis:
-
Quantify the amount of SAH produced by comparing the peak area to a standard curve of known SAH concentrations.
-
Calculate the specific activity of SAH hydrolase (e.g., in nmol of SAH produced/min/mg of protein).
-
For inhibition studies, compare the activity in the presence of 2-CADO to the vehicle control to determine the percentage of inhibition.
-
References
- 1. Inhibition of lymphocyte-mediated cytolysis by 3-deazaadenosine: Evidence for a methylation reaction essential to cytolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]
Factors affecting 2-chloro-3-Deazaadenosine stability at different pH and temperatures
Disclaimer: Currently, there is a lack of published literature specifically detailing the stability of 2-chloro-3-deazaadenosine under various pH and temperature conditions. The following information is based on general principles of nucleoside chemistry and data from structurally related compounds, such as 2-chloro-2'-deoxyadenosine (Cladribine) and 2-chloroadenosine. This guidance is intended to assist researchers and should be supplemented with experiment-specific stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: Based on data from related nucleoside analogs, this compound is likely to be most stable in neutral to basic aqueous solutions. Acidic conditions are expected to significantly decrease its stability due to hydrolysis of the N-glycosidic bond. For instance, the related compound 2-chloro-2'-deoxyadenosine is stable at neutral and basic pH but degrades rapidly under acidic conditions.[1]
Q2: What are the likely degradation products of this compound?
A2: The primary degradation pathway for similar 2-chlorinated nucleosides is the cleavage of the glycosidic bond.[1][2] Therefore, the most probable degradation product of this compound is 2-chloro-3-deazaadenine and the corresponding ribose sugar.
Q3: How should I store solutions of this compound?
A3: For optimal stability, it is recommended to store this compound as a dry solid at 2°C to 8°C.[3] If you need to prepare a stock solution, it is best to dissolve it in a high-quality, anhydrous solvent like DMSO and store it at -20°C or -80°C. For aqueous solutions, it is advisable to prepare them fresh before use. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C for no longer than 24 hours.[4]
Q4: How do temperature and pH affect the stability of this compound?
A4: Higher temperatures will generally accelerate the rate of degradation. This effect is expected to be more pronounced in acidic solutions. For the related compound, 2-chloro-2'-deoxyadenosine, degradation at acidic pH increases markedly with time, even at physiological temperatures (37°C).[1] Conversely, it is stable at temperatures up to 80°C in neutral and basic pH.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Reduced biological activity in experiments. | Degradation of this compound in your experimental medium. | Prepare fresh solutions of the compound for each experiment. If using an acidic medium, minimize the time the compound is in the solution before use. Consider performing a pilot stability test in your specific medium. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The compound may have degraded into 2-chloro-3-deazaadenine and other byproducts. | Confirm the identity of the new peaks by comparing their retention times and mass spectra to a standard of the expected degradation product, if available. Prepare and analyze samples at lower temperatures and neutral pH to minimize degradation during analysis. |
| Inconsistent experimental results. | Inconsistent stability of the compound across different batches of prepared solutions. | Standardize your solution preparation and storage procedures. Always use freshly prepared solutions or solutions that have been stored under validated conditions (e.g., frozen in an anhydrous solvent). |
Quantitative Data on a Related Compound
As no specific stability data for this compound is available, the following table summarizes the stability of a structurally similar compound, 2-chloro-2'-deoxyadenosine (Cladribine) , to provide a general indication of its potential behavior under acidic conditions.
Table 1: Stability of 2-chloro-2'-deoxyadenosine in Acidic Aqueous Solution at 37°C
| pH | Time (hours) | Remaining Compound (%) | Half-life (T½) (hours) |
| 1 | 2 | 2% | 0.37 |
| 2 | 6 | 13% | 1.6 |
Data extracted from Tarasiuk A, et al. Arch Immunol Ther Exp (Warsz). 1994.[1]
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a set temperature (e.g., 40°C, 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a set temperature (e.g., 40°C, 60°C).
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, incubate a solution of the compound in a neutral buffer at a high temperature.
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).
-
Use a UV detector set to the λmax of this compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.
-
Determine the degradation kinetics and half-life under each stress condition.
-
Visualizations
References
Technical Support Center: Reducing Variability in Experiments with 2-chloro-3-Deazaadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving 2-chloro-3-deazaadenosine (also known as aristeromycin).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is crucial for the hydrolysis of SAH to adenosine (B11128) and homocysteine. By inhibiting SAH hydrolase, this compound causes the intracellular accumulation of SAH. Elevated SAH levels, in turn, act as a strong feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are essential for the methylation of DNA, RNA, proteins, and other molecules.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO).[3] For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] When preparing the working concentration, dilute the stock solution in the cell culture medium, ensuring thorough mixing to avoid localized high concentrations.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound and its analogs can be influenced by pH and temperature. For instance, 2-chloro-2'-deoxyadenosine is stable at neutral and basic pH but degrades at acidic pH, with the degradation rate increasing with lower pH and higher temperature. While specific data for this compound is limited, it is advisable to store stock solutions in a stable solvent like DMSO at low temperatures and to prepare fresh dilutions in aqueous media for each experiment. Studies on compound stability in DMSO suggest that many compounds are stable for extended periods when stored properly, with minimal degradation from freeze-thaw cycles.[6][7]
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The optimal working concentration is highly dependent on the cell line and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. Published IC50 values for related compounds like 2-chloro-2'-deoxyadenosine in various cell lines can serve as a starting point (see Table 1).[8]
Q5: What are the potential off-target effects of this compound?
A5: Besides its primary target, SAH hydrolase, this compound, as an adenosine analog, may interact with other adenosine-binding proteins, such as adenosine receptors.[9] It is crucial to consider these potential off-target effects when interpreting experimental results. Comparing the effects with other SAH hydrolase inhibitors or using rescue experiments can help to confirm the on-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Variability in Results | Inconsistent compound concentration | Ensure accurate and consistent preparation of stock and working solutions. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Cell passage number and confluency | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected Cell Toxicity | Concentration is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic level for your cells (typically <0.5%). | |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. | |
| Inconsistent Inhibition of Methylation | Insufficient incubation time | Optimize the incubation time to allow for the accumulation of SAH and subsequent inhibition of methyltransferases. |
| Cell density | High cell density can affect compound availability. Optimize seeding density to ensure consistent exposure to the compound. | |
| Inactive compound | Verify the activity of your this compound stock by testing it in a sensitive cell line or a biochemical assay. |
Quantitative Data
Table 1: IC50 Values of 2-chloro-2'-deoxyadenosine (Cladribine) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| CCRF-CEM | Human T-lymphoblastoid | 0.045 | [8] |
| HCT116 | Human colon cancer | 0.34 | [10] |
| HTB-26 | Human breast cancer | 10 - 50 | [10] |
| PC-3 | Human prostate cancer | 10 - 50 | [10] |
| HepG2 | Human liver cancer | 10 - 50 | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials: 96-well cell culture plates, cells of interest, complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
-
Protocol 3: Measurement of Intracellular SAH and SAM Levels
-
Materials: Cultured cells, this compound, ice-cold PBS, extraction buffer (e.g., 0.4 M perchloric acid), liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the optimized duration.
-
Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cells using an appropriate extraction buffer on ice.
-
Centrifuge the lysate to pellet the protein and collect the supernatant.
-
Analyze the supernatant for SAH and SAM concentrations using a validated LC-MS/MS method.[12][13]
-
Normalize the results to the total protein concentration or cell number.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for studying this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. Experimental and Bioinformatic Approaches to Studying DNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. Antibiotic Stocks [protocols.io]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. medium.com [medium.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. A streamlined workflow for long-read DNA... | F1000Research [f1000research.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Novel liquid chromatography based assays for s-adenosylmethionine and related metabolites - UCL Discovery [discovery.ucl.ac.uk]
- 13. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Cell Cycle Analysis Data After 2-Chloro-2'-Deoxyadenosine (Cladribine) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2'-deoxyadenosine (2-CdA, Cladribine) and analyzing its effects on the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloro-2'-deoxyadenosine (2-CdA) and how does it affect the cell cycle?
A1: 2-Chloro-2'-deoxyadenosine (also known as Cladribine) is a purine (B94841) nucleoside analog.[1] Its mechanism of action involves being phosphorylated intracellularly to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP).[2] This active metabolite gets incorporated into the DNA of both dividing and resting cells, particularly lymphocytes. This incorporation leads to the disruption of DNA synthesis and repair, causing DNA strand breaks and ultimately inducing apoptosis (programmed cell death).[2][3] A primary effect of 2-CdA on the cell cycle is the accumulation of cells in the S phase (the DNA synthesis phase) or at the G1/S boundary. This arrest is a direct consequence of the drug's interference with DNA replication.[1]
Q2: After treating my cells with 2-CdA, I see a significant increase in the S-phase population in my cell cycle analysis. Is this expected?
A2: Yes, this is a well-documented effect of 2-CdA. By inhibiting DNA synthesis, 2-CdA causes cells that are actively replicating their DNA to stall, leading to an accumulation of cells in the S phase.[1] At higher concentrations of the drug, you may also observe an arrest at the G1/S border, as cells are prevented from initiating DNA replication.[1]
Q3: Why do I see a sub-G1 peak in my flow cytometry histogram after 2-CdA treatment?
A3: The sub-G1 peak represents apoptotic cells. These cells have fragmented DNA, and as a result, they take up less propidium (B1200493) iodide (PI) stain compared to cells in the G0/G1 phase. An increase in the sub-G1 population is a strong indicator that 2-CdA is inducing apoptosis in your cell culture.
Q4: How long should I treat my cells with 2-CdA before analyzing the cell cycle?
A4: The optimal treatment duration can vary depending on the cell line and the concentration of 2-CdA used. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the time point at which the desired cell cycle effects are most prominent before significant cell death occurs.
Q5: Can 2-CdA affect non-dividing cells?
A5: Yes, one of the notable features of 2-CdA is its cytotoxicity towards both dividing and non-dividing lymphocytes.[4] This is because its mechanism of action also involves the disruption of DNA repair processes, which are active even in quiescent cells.
Data Presentation: Effects of 2-CdA on Cell Cycle Distribution
The following table summarizes the representative effects of 2-CdA on the cell cycle distribution of a human leukemia cell line.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 55.2 | 35.8 | 9.0 | < 2.0 |
| 2-CdA (50 nM for 24h) | 30.5 | 55.3 | 14.2 | 8.5 |
| 2-CdA (100 nM for 24h) | 25.1 | 60.7 | 14.2 | 15.6 |
Note: These are example data synthesized from typical results and should be used for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and 2-CdA concentration.
Experimental Protocols
Cell Cycle Analysis Using Propidium Iodide Staining and Flow Cytometry
This protocol outlines the general steps for preparing cells treated with 2-CdA for cell cycle analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
2-Chloro-2'-deoxyadenosine (Cladribine)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere (if applicable) and grow for 24 hours.
-
Treat cells with the desired concentrations of 2-CdA. Include an untreated (vehicle) control.
-
Incubate for the desired duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Ensure the instrument is properly calibrated.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets and debris.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Coefficient of Variation (CV) of G0/G1 Peak | 1. Inconsistent staining. 2. High flow rate during acquisition. 3. Cell clumping. | 1. Ensure thorough mixing and incubation during staining. 2. Use a low flow rate for sample acquisition. 3. Filter the cell suspension through a 40 µm nylon mesh before analysis. Ensure single-cell suspension before fixation. |
| Large Amount of Debris in the Histogram | 1. Excessive cell death due to high 2-CdA concentration or long incubation time. 2. Rough handling of cells during preparation. | 1. Optimize 2-CdA concentration and incubation time. 2. Handle cells gently during pipetting and centrifugation. 3. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate out debris. |
| No Clear G2/M Peak | 1. Cells are not proliferating. 2. Insufficient number of events collected. | 1. Ensure cells are in the exponential growth phase before treatment. 2. Increase the number of events acquired to at least 10,000. |
| Shifting of Peaks Between Samples | 1. Instrument instability. 2. Inconsistent staining between samples. | 1. Run instrument calibration and quality control procedures. 2. Prepare a master mix of staining solution and add equal volumes to each sample. |
| Broad S-Phase Peak | This is often an expected result of 2-CdA treatment, indicating S-phase arrest. | No action is needed if this is the expected outcome. Compare with the untreated control to confirm the effect of the drug. |
Mandatory Visualizations
Caption: Workflow for cell cycle analysis of 2-CdA treated cells.
Caption: Simplified signaling pathway of 2-CdA leading to apoptosis.
References
- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects Associated with Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AdoHcy Hydrolase Inhibitors: 2-chloro-3-Deazaadenosine vs. 3-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two adenosine (B11128) analogs, 2-chloro-3-deazaadenosine and 3-deazaadenosine (B1664127), as inhibitors of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. AdoHcy hydrolase is a critical enzyme in cellular methylation pathways, and its inhibition has significant implications for various physiological and pathological processes, including viral replication and cancer cell proliferation.
Executive Summary
Both this compound and 3-deazaadenosine are structural analogs of adenosine that are investigated for their potential as therapeutic agents through the inhibition of AdoHcy hydrolase. Inhibition of this enzyme leads to the accumulation of S-adenosyl-L-homocysteine (AdoHcy), a potent product inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This guide synthesizes the available experimental data to compare their efficacy, mechanisms of action, and effects on cellular signaling pathways. While quantitative inhibitory data for 3-deazaadenosine is available, a direct comparison is hampered by the limited publicly available data on the specific AdoHcy hydrolase inhibitory activity of this compound.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound and 3-deazaadenosine against AdoHcy hydrolase is challenging due to the lack of publicly available, directly comparable experimental data for this compound. However, the inhibitory constant (Ki) for 3-deazaadenosine has been reported.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |
| 3-Deazaadenosine | S-adenosylhomocysteine hydrolase | 3.9 µM | [1][2] |
| This compound | S-adenosylhomocysteine hydrolase | Data not available in searched literature |
Mechanism of Action
The primary mechanism of action for both compounds as AdoHcy hydrolase inhibitors is their structural similarity to adenosine, the natural substrate of the enzyme. By binding to the active site of AdoHcy hydrolase, they prevent the hydrolysis of AdoHcy to adenosine and homocysteine. This leads to an intracellular accumulation of AdoHcy.
The accumulation of AdoHcy, in turn, acts as a negative feedback inhibitor of a wide range of methyltransferase enzymes that use SAM as a methyl group donor. This disruption of cellular methylation processes is the basis for the biological effects of these inhibitors.
Impact on Cellular Signaling Pathways
Inhibition of AdoHcy hydrolase and the subsequent disruption of methylation events can have profound effects on various cellular signaling pathways. Research has primarily focused on the effects of 3-deazaadenosine.
Ras/MEK/ERK Signaling Pathway: 3-Deazaadenosine has been shown to interfere with the Ras signaling pathway, which is crucial for cell proliferation and survival. By inhibiting methylation, 3-deazaadenosine can prevent the proper localization and function of Ras proteins, leading to downstream inhibition of the MEK/ERK signaling cascade. This can result in cell cycle arrest and reduced cell proliferation.
NF-κB Signaling Pathway: Studies have indicated that 3-deazaadenosine can attenuate inflammatory responses by inhibiting the NF-κB signaling pathway. This is thought to occur through the inhibition of methylation events required for the activation of key components of this pathway.
Due to the structural similarity of this compound to 3-deazaadenosine, it is plausible that it exerts similar effects on these signaling pathways. However, specific experimental data for this compound is needed to confirm this.
Experimental Protocols
Spectrophotometric Assay for AdoHcy Hydrolase Activity
This assay measures the production of homocysteine, a product of the AdoHcy hydrolase reaction.
Materials:
-
S-adenosyl-L-homocysteine (AdoHcy)
-
AdoHcy hydrolase enzyme
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and DTNB.
-
Add the AdoHcy substrate to the reaction mixture.
-
To measure inhibition, pre-incubate the enzyme with the inhibitor (this compound or 3-deazaadenosine) for a specified time.
-
Initiate the reaction by adding the AdoHcy hydrolase enzyme (or the enzyme-inhibitor mixture).
-
Immediately monitor the increase in absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the rate of homocysteine production and thus to the enzyme activity.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
For inhibition studies, determine the IC50 or Ki values by measuring the enzyme activity at various inhibitor concentrations.
References
A Comparative Analysis of the Cytotoxicity of 2-chloro-3-deazaadenosine and Cordycepin
This guide provides a detailed comparison of the cytotoxic properties of two adenosine (B11128) analogs, 2-chloro-3-deazaadenosine (2-Cl-3-DA) and cordycepin (B1669437). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the anti-cancer potential of these compounds. This document summarizes key experimental data, outlines methodologies for cytotoxicity assessment, and visualizes the known signaling pathways through which these compounds exert their effects.
Executive Summary
Both this compound, a synthetic analog, and cordycepin, a natural product derived from Cordyceps militaris, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their primary mechanism of action involves the induction of apoptosis, or programmed cell death, although through distinct signaling cascades. While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of their respective cytotoxic profiles.
Data Presentation: Cytotoxicity Comparison
The following table summarizes the cytotoxic activity of this compound and cordycepin across various cancer cell lines, as reported in the literature. It is important to note that the experimental conditions, such as exposure time and assay methods, may vary between studies, precluding a direct, absolute comparison of potency.
| Compound | Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |
| 2-chloro-2'-deoxyadenosine | CCRF-CEM | Human T-lymphoblastoid leukemia | 0.045 µM | 18-24 h | [1] |
| Cordycepin | MCF7 | Human breast cancer | 46.85 µM | Not Specified | [2] |
| Cordycepin | HepG2 | Human liver cancer | Not Specified | Not Specified | [2] |
| Cordycepin | SGC-7901 | Human gastric cancer | Not Specified | Not Specified | [2] |
| Cordycepin | SiHa | Human cervical cancer | Not Specified | Not Specified | [3] |
| Cordycepin | HeLa | Human cervical cancer | Not Specified | Not Specified | [3] |
| Cordycepin | THP-1 | Human monocytic leukemia | Not Specified | Not Specified | [4] |
| Cordycepin | U-251 | Human glioblastoma | Not Specified | Not Specified | [4] |
Mechanisms of Action and Signaling Pathways
This compound (Cladribine)
2-chloro-2'-deoxyadenosine (2-CdA or Cladribine), the deaminated form of this compound, is a purine (B94841) analog that induces apoptosis in both dividing and resting cells. Its cytotoxic effects are primarily mediated through its intracellular phosphorylation by deoxycytidine kinase to its triphosphate form, which then interferes with DNA synthesis and repair.[5]
Studies have shown that 2-CdA-induced apoptosis in T leukemia cells is mediated through a caspase-3-dependent mitochondrial feedback amplification loop.[6] In human astrocytoma cells, an atypical apoptotic cascade involving caspase-2 as an initiator caspase and caspase-3 as an effector caspase has been identified.[7] This mechanism does not appear to involve the caspase-9/cytochrome c-dependent mitochondrial pathway.[7]
Cordycepin
Cordycepin (3'-deoxyadenosine) is a nucleoside analog that exhibits a broad range of biological activities, including anti-proliferative and pro-apoptotic effects in various cancer cells.[8][9] Its mechanisms of action are multifaceted and can be cell-type dependent.
One of the primary mechanisms involves the induction of apoptosis through both intrinsic and extrinsic pathways. In colorectal cancer cells, cordycepin induces Bax-dependent mitochondrial apoptosis.[10] It can also trigger apoptosis through the activation of caspase cascades and the regulation of Bcl-2 family members.[11] Furthermore, cordycepin has been shown to arrest the cell cycle at the G2/M phase and inactivate the ERK signaling pathway in esophageal cancer cells.[11] In some leukemia cells, cordycepin induces DNA damage and upregulates p53, leading to cell cycle arrest and apoptosis.[12]
Experimental Protocols
Standardized protocols are crucial for the reliable assessment and comparison of cytotoxicity. Below are detailed methodologies for two commonly used assays: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[13][14] The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance after solubilization.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[13] Incubate for 24 hours at 37°C and 5% CO₂.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or cordycepin) and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13] A reference wavelength of more than 650 nm should be used.[13]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][17]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[16] The assay quantitatively measures the amount of LDH in the supernatant by a coupled enzymatic reaction. LDH oxidizes lactate (B86563) to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[17]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.[16] Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
Incubation: Incubate the cells for the desired exposure period.[16]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[18]
-
Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[18]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
References
- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives [mdpi.com]
- 3. Cordycepin Downregulates Cdk-2 to Interfere with Cell Cycle and Increases Apoptosis by Generating ROS in Cervical Cancer Cells: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cordycepin Enhances the Cytotoxicity of Human Natural Killer Cells against Cancerous Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-2'-deoxyadenosine-induced apoptosis in T leukemia cells is mediated via a caspase-3-dependent mitochondrial feedback amplification loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A key role for caspase-2 and caspase-3 in the apoptosis induced by 2-chloro-2'-deoxy-adenosine (cladribine) and 2-chloro-adenosine in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 12. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. cellbiologics.com [cellbiologics.com]
Validating 2-chloro-3-Deazaadenosine as an Inhibitor of DNA Methyltransferase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential inhibitory effects of 2-chloro-3-Deazaadenosine on DNA methyltransferases (DNMTs). While direct experimental validation for this specific compound is not extensively documented in publicly available literature, its structural similarity to other known adenosine (B11128) analogs provides a strong scientific basis for a proposed mechanism of action. This document outlines the theoretical framework, key experimental protocols for validation, and a comparative analysis with established DNMT inhibitors.
Proposed Mechanism of Action: Indirect Inhibition via SAH Hydrolase
This compound is an analog of adenosine. Based on the known biological activities of similar 3-deazaadenosine (B1664127) compounds, it is hypothesized to function as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][2][3] Inhibition of this enzyme leads to the intracellular accumulation of S-adenosylhomocysteine (SAH).[2] SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which include the family of DNA methyltransferases (DNMTs).[2] By increasing the cellular ratio of SAH to SAM, this compound can indirectly inhibit the activity of DNMT1, DNMT3A, and DNMT3B, leading to a reduction in DNA methylation.
Comparative Analysis of DNMT Inhibitors
To objectively assess the potential of this compound, its performance would need to be compared against well-characterized DNMT inhibitors. This includes direct inhibitors that are incorporated into the DNA and covalently trap the enzyme, as well as other indirect inhibitors.
| Inhibitor | Type | Mechanism of Action | Reported IC50/Activity | Key Characteristics |
| This compound (Hypothetical) | Indirect (Proposed) | Inhibition of SAH hydrolase, leading to SAH accumulation and subsequent DNMT inhibition. | To be determined through experimentation. | Expected to have a broad impact on all SAM-dependent methyltransferases. Cell permeability and stability would be key factors. |
| 5-Azacytidine (Azacitidine) | Direct, Nucleoside Analog | Incorporation into RNA and DNA, forming covalent adducts with DNMTs, leading to their degradation.[4] | DNMT1 IC50: ~118 nM (in vitro)[5] | FDA-approved for myelodysplastic syndromes.[5] Can induce cytotoxicity at higher doses.[4] |
| Decitabine (5-aza-2'-deoxycytidine) | Direct, Nucleoside Analog | Incorporation into DNA, forming covalent adducts with DNMTs, leading to their degradation.[4] | Potent inhibitor of DNMT1. | FDA-approved for myelodysplastic syndrome and acute myeloid leukemia.[5] More specific to DNA than 5-Azacytidine. |
| 3-Deazaadenosine | Indirect | Potent inhibitor of SAH hydrolase (Ki = 3.9 μM).[2][6] | Leads to global hypomethylation.[2] | Well-characterized SAH hydrolase inhibitor with antiviral and anti-inflammatory properties.[6] |
Experimental Protocols for Validation
To validate the proposed mechanism and inhibitory effect of this compound on DNMTs, a series of in vitro and cellular assays are required.
In Vitro DNMT Inhibition Assay
Objective: To determine if this compound directly or indirectly inhibits the activity of purified DNMT enzymes.
Methodology:
-
Enzyme and Substrate: Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes are used. A synthetic DNA substrate, typically a hemimethylated or unmethylated oligonucleotide containing CpG sites, is employed. S-adenosyl-L-[methyl-³H]methionine serves as the methyl donor.
-
Reaction: The DNMT enzyme, DNA substrate, and varying concentrations of this compound are incubated in a reaction buffer at 37°C.
-
Detection: The incorporation of the radiolabeled methyl group into the DNA substrate is quantified using methods like scintillation counting after DNA precipitation or filter-binding assays.
-
Data Analysis: The concentration of this compound that results in 50% inhibition of enzyme activity (IC50) is calculated.
Cellular DNMT Activity Assay
Objective: To assess the effect of this compound on total DNMT activity in a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., a colon or breast cancer cell line with known DNMT activity) is treated with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Nuclear Extract Preparation: Nuclear extracts containing active DNMTs are isolated from the treated and untreated cells.
-
Activity Assay: The DNMT activity in the nuclear extracts is measured using a non-radioactive, ELISA-based assay. These kits typically use a CpG-rich DNA substrate coated on a plate and an antibody that recognizes 5-methylcytosine (B146107).
-
Data Analysis: The relative DNMT activity in treated cells is compared to untreated controls.
Global DNA Methylation Analysis
Objective: To determine if treatment with this compound leads to a reduction in global DNA methylation levels in cells.
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound as described above.
-
Genomic DNA Isolation: High-quality genomic DNA is extracted from treated and untreated cells.
-
Quantification of 5-methylcytosine (5-mC): The percentage of 5-mC in the genomic DNA is quantified using methods such as:
-
LUMA (Luminometric Methylation Assay): Based on the differential cleavage of DNA by methylation-sensitive and insensitive restriction enzymes.
-
ELISA-based global methylation kits: Using an antibody specific for 5-mC.
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry): A highly sensitive and quantitative method.
-
-
Data Analysis: The global 5-mC levels in treated cells are compared to controls.
Visualizing the Workflow and Pathway
To clarify the logical relationships in the validation process and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-deazaneplanocin.com [3-deazaneplanocin.com]
- 3. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. selleckchem.com [selleckchem.com]
Efficacy of 2-chloro-3-Deazaadenosine compared to other adenosine kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of established adenosine (B11128) kinase (AK) inhibitors, with a clarification on the mechanistic classification of related adenosine analogs such as 2-chloro-3-deazaadenosine. Adenosine kinase is a critical enzyme that regulates the intracellular concentration of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP).[1] Inhibition of AK is a key therapeutic strategy for augmenting the native anti-inflammatory, neuroprotective, and analgesic effects of adenosine, particularly at sites of injury or stress.[1] Potent and selective AK inhibitors have shown therapeutic promise in animal models of pain, inflammation, epilepsy, and ischemia.[1]
Clarification of Mechanism: this compound
Contrary to a potential misconception, this compound is not primarily an adenosine kinase inhibitor. Experimental data characterize it as a potent adenosine receptor agonist , a molecule that directly activates adenosine receptors.[2] Its binding affinities (Ki) have been reported as 0.3 µM for A1, 0.08 µM for A2A, 25.5 µM for A2B, and 1.9 µM for A3 receptors.[2]
Similarly, its close structural relatives operate through distinct mechanisms:
-
2-Chloroadenosine : A metabolically stable adenosine analog that also functions as a non-selective adenosine receptor agonist.[3][4][5] While it can be a substrate for adenosine kinase, its primary action is not inhibition of the enzyme.[6]
-
3-Deazaadenosine : This compound is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, with a reported Ki of 3.9 µM.[7][8] By inhibiting SAH hydrolase, it disrupts cellular methylation processes, which in turn can have anti-inflammatory effects through pathways involving NF-κB and AP-1.[9][10]
This guide will therefore focus on comparing potent and selective inhibitors that directly target the adenosine kinase enzyme.
Adenosine Metabolism and Signaling Pathways
The diagram below illustrates the central role of adenosine kinase (AK) in adenosine metabolism and how its inhibition differs mechanistically from the actions of adenosine receptor agonists and S-adenosylhomocysteine (SAH) hydrolase inhibitors.
Quantitative Comparison of Adenosine Kinase Inhibitors
The efficacy of an inhibitor is quantified by its IC50 value, which is the concentration required to inhibit 50% of the target enzyme's activity.[11] A lower IC50 value indicates greater potency. The following table summarizes the in vitro potency of several well-characterized AK inhibitors.
| Compound | Type | IC50 (Human AK) | Source |
| ABT-702 | Non-nucleoside | 1.7 nM | [12][13] |
| 5'-Iodotubercidin | Nucleoside | 26 nM | [14] |
| A-134974 | Nucleoside | 0.06 nM (60 pM) | [15] |
| A-286501 | Carbocyclic Nucleoside | 0.47 nM | [14] |
Note: IC50 values can vary based on experimental conditions, such as ATP concentration.[11]
In Vivo Efficacy Data
The therapeutic potential of AK inhibitors is often evaluated in animal models of pain and inflammation. The carrageenan-induced thermal hyperalgesia model, which measures pain sensitization, is a standard assay. The ED50 represents the dose required to achieve 50% of the maximum therapeutic effect.
| Compound | Model | Route | ED50 | Source |
| ABT-702 | Mouse Hot-Plate (Acute Pain) | i.p. | 8 µmol/kg | [12] |
| ABT-702 | Mouse Hot-Plate (Acute Pain) | p.o. | 65 µmol/kg | [12] |
| ABT-702 | Rat Carrageenan (Inflammatory Pain) | i.p. | Significantly reduced neuronal firing at 0.1, 1, and 10 mg/kg | [16] |
Note: Data for other inhibitors in equivalent models is extensive but varies widely by specific experimental protocol. ABT-702 is presented as a well-documented example.
Experimental Protocols
Detailed and reproducible methodologies are critical for comparing the efficacy of pharmacological compounds. Below are protocols for a standard in vitro AK inhibition assay and an in vivo model of inflammatory pain.
In Vitro Adenosine Kinase (AK) Inhibition Assay
This protocol is based on a coupled-enzyme, continuous-monitoring spectrophotometric method.[17][18] The activity of AK produces ADP, which is then used in a series of reactions that ultimately lead to the oxidation of NADH, measurable by a decrease in absorbance at 340 nm.
Objective: To determine the IC50 value of a test compound against human recombinant adenosine kinase.
Materials:
-
Human recombinant Adenosine Kinase (AK)
-
Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
-
Reaction Buffer (e.g., 100mM Tris-HCl pH 8.5, 250mM KCl, 10mM MgCl2)
-
Cofactors: NAD, DTT
-
Substrates: ATP, Inosine (used as a safe and effective surrogate for adenosine)
-
Test compound (dissolved in DMSO)
-
Control inhibitor (e.g., A-134974)
-
96-well microplate
-
Spectrophotometric plate reader capable of measuring absorbance at 340 nm in kinetic mode.
Procedure:
-
Prepare Reagents: Prepare the complete reaction buffer containing Tris-HCl, KCl, MgCl2, NAD, DTT, ATP, and the IMPDH enzyme.
-
Compound Plating: Add 2 µL of the test compound at various concentrations (serially diluted in DMSO) to the wells of the microplate. For negative controls, add 2 µL of DMSO. For positive controls, add 2 µL of a known AK inhibitor like A-134974.
-
Enzyme Addition: Add 200 µL of the complete reaction buffer now containing the human AK enzyme to each well.
-
Pre-incubation: Agitate the plate for 1 minute and allow it to pre-incubate at 37°C for 10-15 minutes. This allows the test compound to interact with the enzyme before the reaction starts.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the inosine substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in the reader (pre-set to 37°C) and begin kinetic measurements of absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data: % Inhibition = [1 - (V_compound - V_blank) / (V_DMSO - V_blank)] * 100.
-
Plot % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Carrageenan-Induced Thermal Hyperalgesia Assay
This model is used to assess the analgesic and anti-inflammatory properties of a compound in rodents by measuring its ability to reverse heat-pain hypersensitivity induced by an inflammatory agent.[19][20][21]
Objective: To evaluate the anti-hyperalgesic efficacy (ED50) of a test compound.
Workflow Diagram:
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Test compound and vehicle
-
Carrageenan solution (2% w/v in sterile saline)
-
Plantar test apparatus (thermal stimulus)
-
Animal enclosures for acclimatization
Procedure:
-
Acclimatization: Place animals in individual plexiglass compartments on the glass surface of the plantar test apparatus and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Measure the baseline paw withdrawal latency (PWL) in response to a radiant heat source aimed at the plantar surface of the hind paw. The heat source is automatically shut off when the paw is withdrawn. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses to different groups of animals.
-
Inflammation Induction: At a set time after compound administration (e.g., 30 minutes), inject 100 µL of 2% carrageenan solution into the plantar surface of one hind paw of each animal.
-
Efficacy Measurement: At the time of peak inflammation (typically 3-4 hours after carrageenan injection), re-measure the PWL on the inflamed paw.
-
Data Analysis:
-
Hyperalgesia is indicated by a significant decrease in PWL in the vehicle-treated group compared to their baseline.
-
The effect of the test compound is calculated as the percentage reversal of hyperalgesia: % Reversal = [(PWL_drug - PWL_vehicle) / (PWL_baseline - PWL_vehicle)] * 100.
-
A dose-response curve is generated to calculate the ED50 value.
-
Conclusion
While compounds like this compound are valuable tools for studying adenosine receptor signaling, they are not direct inhibitors of adenosine kinase. True AK inhibitors, such as the non-nucleoside ABT-702 and the nucleoside analog 5'-Iodotubercidin, represent a distinct pharmacological class that acts by preventing the metabolic clearance of endogenous adenosine. These direct inhibitors have demonstrated high potency in both in vitro enzymatic assays and in vivo models of pain and inflammation, validating adenosine kinase as a promising therapeutic target. For researchers in drug development, distinguishing between these mechanisms is crucial for target validation and lead optimization.
References
- 1. Therapeutic potential of adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-deazaadenosine, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Adenosine Kinase (AdK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. The effect of ABT-702, a novel adenosine kinase inhibitor, on the responses of spinal neurones following carrageenan inflammation and peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine Kinase Assay Kit [novocib.com]
- 18. ADK Assay Kit - Creative BioMart [creativebiomart.net]
- 19. Carrageenan-induced thermal hyperalgesia in the mouse: role of nerve growth factor and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Time-course of spinal sensitization following carrageenan-induced inflammation in the young rat: a comparative electrophysiological and behavioural study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 2-chloro-3-Deazaadenosine's antiviral activity against different viruses
For researchers, scientists, and drug development professionals, the quest for potent and broad-spectrum antiviral agents is a perpetual challenge. Within the class of nucleoside analogs, 3-deazaadenosine (B1664127) and its derivatives have emerged as promising candidates due to their inhibitory effects on viral replication. This guide focuses on the cross-validation of the antiviral activity of a specific analog, 2-chloro-3-deazaadenosine, against a spectrum of viruses. While direct and extensive experimental data for this compound is limited in publicly accessible literature, this guide provides a comparative overview based on the established antiviral properties of the broader 3-deazaadenosine family, details the primary mechanism of action, and outlines the standardized experimental protocols used to assess such antiviral agents.
Mechanism of Action: Inhibition of S-adenosylhomocysteine Hydrolase
The primary antiviral mechanism of 3-deazaadenosine analogs, including the 2-chloro derivative, is the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase. This enzyme plays a crucial role in the methylation cycle by hydrolyzing AdoHcy to adenosine (B11128) and homocysteine. Inhibition of AdoHcy hydrolase leads to the intracellular accumulation of AdoHcy, a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.
Viral replication is heavily reliant on host cell methylation processes for the synthesis and modification of its components, particularly the 5'-cap methylation of viral mRNA. This capping process is essential for mRNA stability, efficient translation into viral proteins, and evasion of host innate immune recognition. By disrupting the methylation cycle, 3-deazaadenosine analogs effectively hinder viral gene expression and replication.
Comparative Antiviral Activity
| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | Reference |
| Retroviridae | Moloney leukemia virus (MoLV) | (Z)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine | SC-1 | IC50: 0.05 µg/mL | [1] |
| Moloney leukemia virus (MoLV) | (E)-4',5'-didehydro-5'-deoxy-5'-fluoroadenosine | SC-1 | IC50: 0.25 µg/mL | [1] | |
| Moloney leukemia virus (MoLV) | 5'-deoxy-5'-acetylenic adenosine | SC-1 | IC50: 3.30 µg/mL | [1] | |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | Carbocyclic 3-deazaadenosine | - | Active | [2] |
| Poxviridae | Vaccinia Virus | Carbocyclic 3-deazaadenosine | - | Active | [2] |
Note: The table above presents data for analogs of 3-deazaadenosine to illustrate the potential antiviral spectrum. Direct experimental data for this compound is needed for a definitive comparison.
Experimental Protocols
The evaluation of antiviral activity for compounds like this compound typically involves standardized in vitro assays to determine their efficacy and cytotoxicity. The following are detailed methodologies for two common assays:
Plaque Reduction Assay
This assay is a functional method to quantify the ability of an antiviral compound to inhibit the production of infectious virus particles.
Protocol:
-
Cell Seeding: Plate a suspension of susceptible host cells into 6- or 12-well plates at a density that will yield a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well) mixed with the various concentrations of the test compound. Include a virus-only control and a cell-only (mock) control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Overlay: After the adsorption period, aspirate the virus-compound inoculum and gently add a semi-solid overlay medium (e.g., culture medium containing 1% agarose or methylcellulose). This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin. After fixation, the overlay can be removed, and the cell monolayer is stained with a solution like 0.1% crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Cytotoxicity and Antiviral Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It can be adapted to measure both the cytotoxicity of a compound and its ability to protect cells from virus-induced cytopathic effect (CPE).
Protocol:
-
Cell Seeding: Seed host cells into a 96-well plate at a suitable density.
-
Compound and Virus Addition:
-
For Cytotoxicity: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.
-
For Antiviral Activity: Infect the cells with a virus concentration that would cause significant CPE. Immediately after infection, add serial dilutions of the compound. Include cell control, virus control, and compound control wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until CPE is maximal in the virus control wells (typically 3-7 days).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Cytotoxicity (CC50): Calculate the concentration of the compound that reduces cell viability by 50% compared to the cell control.
-
Antiviral Activity (EC50): Calculate the concentration of the compound that protects 50% of the cells from virus-induced death compared to the virus control.
-
Conclusion
While direct and comprehensive data on the antiviral activity of this compound is not extensively available, its classification as a 3-deazaadenosine analog strongly suggests that its mechanism of action involves the inhibition of S-adenosylhomocysteine hydrolase, leading to a disruption of essential viral methylation processes. The established antiviral activity of related compounds against a range of RNA and DNA viruses provides a compelling rationale for further investigation into the specific antiviral spectrum and potency of this compound. The standardized experimental protocols outlined in this guide, such as the plaque reduction and MTT assays, provide a robust framework for the systematic evaluation of this and other novel antiviral candidates. Further research is warranted to generate the specific quantitative data necessary for a complete comparative analysis and to fully elucidate the therapeutic potential of this compound.
References
Validating Gene Expression Changes Induced by 2-chloro-3-Deazaadenosine using qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common techniques for validating gene expression changes induced by the therapeutic agent 2-chloro-3-Deazaadenosine (2-CdA, Cladribine). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate validation method for their studies.
Introduction to this compound (2-CdA)
This compound is a synthetic adenosine (B11128) analog that has shown efficacy in the treatment of various hematological malignancies and autoimmune diseases. Its mechanism of action primarily involves the disruption of DNA synthesis and repair in rapidly dividing cells, particularly lymphocytes. Upon cellular uptake, 2-CdA is phosphorylated to its active triphosphate form, 2-chloro-deoxyadenosine triphosphate (Cd-ATP). Cd-ATP is a potent inhibitor of key enzymes involved in DNA metabolism, including ribonucleotide reductase and DNA polymerase. This inhibition leads to an imbalance in the deoxynucleotide pool, DNA strand breaks, and ultimately, apoptosis. Understanding the specific gene expression changes induced by 2-CdA is crucial for elucidating its therapeutic effects and potential off-target impacts.
The Gold Standard: qPCR for Gene Expression Validation
Quantitative PCR (qPCR) is widely regarded as the gold standard for accurate and sensitive quantification of gene expression levels for a targeted set of genes. Its high specificity, broad dynamic range, and relatively low cost for a small number of targets make it an ideal method for validating findings from broader transcriptomic analyses like microarrays or RNA-sequencing (RNA-Seq).
Comparison of Gene Expression Validation Methods
The choice of a validation method depends on the specific research question, the number of genes to be analyzed, and budgetary considerations. Below is a comparative summary of qPCR, RNA-Seq, and Microarray technologies.
| Feature | qPCR (Quantitative PCR) | RNA-Sequencing (RNA-Seq) | Microarray |
| Principle | Targeted amplification of specific cDNA sequences. | High-throughput sequencing of the entire transcriptome. | Hybridization of labeled cDNA to a pre-designed array of probes. |
| Application | Validation of known gene expression changes, analysis of a small number of genes. | Discovery of novel transcripts, genome-wide expression profiling, analysis of alternative splicing. |
A Comparative Guide to the In Vivo Efficacy of 2-chloro-3-Deazaadenosine and Ribavirin in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo antiviral efficacy of 2-chloro-3-deazaadenosine and the well-established antiviral drug, ribavirin (B1680618). While direct in vivo antiviral data for this compound is limited, this document leverages available data from its close structural analogues, particularly the carbocyclic analogue of 3-deazaadenosine (B1664127) (C-c3Ado) and 3-deazaguanosine (B53920), to provide a comprehensive comparative analysis for researchers in the field of antiviral drug development.
Mechanism of Action: Distinct Pathways to Viral Inhibition
The antiviral mechanisms of ribavirin and 3-deazaadenosine analogues are fundamentally different, targeting distinct cellular and viral processes.
Ribavirin: A Broad-Spectrum Antiviral with Multiple Targets
Ribavirin, a synthetic guanosine (B1672433) analogue, exerts its antiviral effects through a multi-pronged approach. Once intracellularly phosphorylated to its active mono-, di-, and triphosphate forms, it can:
-
Inhibit Inosine Monophosphate Dehydrogenase (IMPDH): This is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. Its inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[1][2]
-
Directly Inhibit Viral RNA Polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA elongation.[1][2]
-
Induce Lethal Mutagenesis: RTP can be incorporated into the viral genome, causing an increased mutation rate that pushes the virus over the "error catastrophe" threshold, resulting in non-viable viral progeny.[1][3]
-
Inhibit mRNA Capping: Ribavirin can interfere with the capping of viral mRNA, a crucial step for its stability and translation.[1][4]
-
Immunomodulation: Ribavirin has been suggested to modulate the host immune response, shifting it towards a Th1 phenotype, which is more effective against viral infections.[4]
This compound and its Analogues: Targeting Viral Methylation
This compound and its analogues, such as C-c3Ado, are potent inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the regeneration of S-adenosyl-L-methionine (SAM), the primary methyl donor in the cell. By inhibiting SAH hydrolase, these compounds lead to an accumulation of SAH, which in turn inhibits various SAM-dependent methyltransferases.
This mechanism is particularly effective against viruses that require a 5'-cap structure on their mRNA for efficient translation and protection from degradation. The formation of this cap involves a series of methylation events. By disrupting these methylation processes, 3-deazaadenosine analogues can selectively inhibit viral replication.
In Vivo Efficacy: A Comparative Overview
The following tables summarize the available in vivo efficacy data for ribavirin and the analogues of this compound against various viral infections.
Table 1: In Vivo Efficacy of Ribavirin
| Virus | Animal Model | Dosage | Key Outcomes |
| Punta Toro Virus | Mice | 4.7 - 75 mg/kg/day (s.c.) | Increased survival, reduced liver damage, and inhibition of virus in serum and liver.[5] |
| H7N9 Influenza Virus | Mice | Not specified | Antiviral activity comparable to zanamivir; reduced lung viral titers.[6] |
| Lassa Virus | Mice | Not specified | Improved survival rate and lung pathology, though marginal effect on viral titers.[7] |
| Andes Virus | Hamsters | 5 mg/kg/day (i.p. or oral) | 100% protection against lethal disease; significant reduction in viral RNA and antigen in tissues. |
Table 2: In Vivo Efficacy of this compound Analogues
| Compound | Virus | Animal Model | Dosage | Key Outcomes |
| Carbocyclic 3-deazaadenosine (C-c3Ado) | Vesicular Stomatitis Virus | Newborn Mice | Single dose of 20-500 µ g/mouse | Protected against lethal infection. |
| Carbocyclic 3-deazaadenosine (C-c3Ado) | Ebola Virus (mouse-adapted) | BALB/c Mice | ≥0.7 mg/kg every 8h | Complete prevention of mortality when treatment started on day 0 or 1. 90% protection when started on day 2. |
| 3-Deazaguanosine | SARS-CoV-2 | Hamsters | 110 mg/kg/day | Significantly decreased viral titers by >10^5-fold; prevented development of pneumonia. |
Comparative Analysis:
Experimental Protocols: A Look into the Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for studies involving ribavirin and a 3-deazaadenosine analogue.
Experimental Protocol: In Vivo Efficacy of Ribavirin against Andes Virus in Hamsters
This protocol is based on a study demonstrating the protective effect of ribavirin in a lethal hamster model of Hantavirus Pulmonary Syndrome (HPS).
-
Animal Model: Syrian hamsters.
-
Virus Challenge: Animals are infected with a lethal dose of Andes virus.
-
Treatment Groups:
-
Control group receiving a placebo.
-
Treatment groups receiving varying doses of ribavirin (e.g., 5 mg/kg/day) administered via intraperitoneal (i.p.) injection or oral gavage.
-
-
Treatment Schedule: Treatment is initiated at different time points post-infection (e.g., day 1, day 3) and continues for a specified duration (e.g., 10 days).
-
Efficacy Endpoints:
-
Survival: Monitoring of morbidity and mortality over a defined period.
-
Virology: Quantification of viral RNA in tissues (e.g., lung, liver) using RT-qPCR.
-
Immunohistochemistry: Detection of viral antigens in tissue sections.
-
Experimental Protocol: In Vivo Efficacy of Carbocyclic 3-deazaadenosine (C-c3Ado) against Ebola Virus in Mice
This protocol is based on a study that demonstrated the curative potential of C-c3Ado in a lethal mouse model of Ebola virus infection.
-
Animal Model: Adult BALB/c mice.
-
Virus Challenge: Mice are infected with a lethal dose of mouse-adapted Ebola virus.
-
Treatment Groups:
-
Control group receiving a placebo.
-
Treatment groups receiving various doses of C-c3Ado (e.g., 0.7 mg/kg, 2.2 mg/kg) administered every 8 hours.
-
-
Treatment Schedule: Treatment initiation at different days post-infection (day 0, 1, 2, or 3).
-
Efficacy Endpoints:
-
Survival: Monitoring of mortality over the course of the experiment.
-
Viremia and Viral Titers: Quantification of infectious virus in the blood (viremia) and tissues (liver, spleen) by plaque assay.
-
Conclusion and Future Directions
This guide provides a comparative analysis of the in vivo efficacy of this compound, based on data from its analogues, and ribavirin. While ribavirin remains a cornerstone of broad-spectrum antiviral therapy, the preclinical data for 3-deazaadenosine analogues reveal a class of compounds with potent, and in some cases superior, in vivo antiviral activity against severe viral pathogens.
The distinct mechanism of action of 3-deazaadenosine analogues, targeting viral methylation via inhibition of SAH hydrolase, presents a valuable alternative to nucleoside analogues that primarily target viral polymerases. This is particularly relevant in the context of emerging viral resistance.
Key Takeaways:
-
Ribavirin: A well-established antiviral with multiple mechanisms of action and proven in vivo efficacy against a range of viruses.
-
This compound Analogues: Exhibit potent in vivo antiviral activity in preclinical models, with C-c3Ado showing curative potential against Ebola virus. Their mechanism of inhibiting viral methylation is a promising therapeutic strategy.
-
Potency: In vitro data suggests that 3-deazaadenosine analogues can be significantly more potent than ribavirin against certain RNA viruses.
Future research should focus on:
-
Conducting direct, head-to-head in vivo comparative studies of this compound and its most promising analogues against ribavirin for a range of viral pathogens.
-
Further elucidating the in vivo pharmacokinetics and pharmacodynamics of this compound to optimize dosing and treatment regimens.
-
Evaluating the potential for combination therapies involving 3-deazaadenosine analogues and other antiviral agents to enhance efficacy and combat drug resistance.
The continued investigation of this compound and its analogues is warranted and holds significant promise for the development of next-generation antiviral therapeutics.
References
- 1. This compound | 40656-71-1 | NC09808 [biosynth.com]
- 2. Deaza- and deoxyadenosine derivatives: synthesis and inhibition of animal viruses as human infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the antiviral agent carbocyclic 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 2-chloro-3-deazaadenosine and Cladribine in Leukemia Models: A Review of Preclinical Data
A direct head-to-head comparison of 2-chloro-3-deazaadenosine (C-cdaA) and cladribine (B1669150) in leukemia models is not extensively available in current scientific literature. While both are purine (B94841) nucleoside analogs with potential applications in hematological malignancies, published preclinical studies predominantly focus on cladribine's efficacy, mechanism of action, and resistance profiles. Data on C-cdaA in the context of leukemia is limited, precluding a comprehensive, data-driven comparative guide as requested.
This guide, therefore, summarizes the available preclinical data for cladribine and the foundational knowledge of 3-deazaadenosine (B1664127) analogs to provide a theoretical framework for comparison and to highlight the significant data gap that warrants further investigation.
Cladribine: A Well-Characterized Anti-Leukemic Agent
Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) is a well-established chemotherapeutic agent used in the treatment of various leukemias, particularly hairy cell leukemia and chronic lymphocytic leukemia. Its mechanism of action and cytotoxic effects have been extensively studied in numerous preclinical leukemia models.
Mechanism of Action of Cladribine
Cladribine is a prodrug that is transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). Cd-ATP exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis and Repair: Cd-ATP is incorporated into DNA, leading to the termination of DNA chain elongation and the inhibition of DNA polymerase. This disruption of DNA synthesis is a primary mechanism of its anti-leukemic activity.
-
Induction of Apoptosis: The accumulation of DNA strand breaks triggers programmed cell death (apoptosis) through both p53-dependent and -independent pathways. This involves the release of cytochrome c from the mitochondria and the activation of caspases.
-
Depletion of NAD+ and ATP: Cd-ATP can also lead to the activation of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Overactivation of PARP can deplete cellular pools of NAD+ and ATP, contributing to cell death.
Signaling Pathways Affected by Cladribine
The cytotoxic effects of cladribine are mediated through its impact on several key signaling pathways involved in cell survival and death.
Figure 1. Simplified signaling pathway of Cladribine-induced apoptosis.
In Vitro Cytotoxicity of Cladribine in Leukemia Cell Lines
The cytotoxic effects of cladribine have been quantified in various leukemia cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Leukemia Type | Cladribine IC50 (µM) | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.045 | [1] |
| H9 | T-lymphoid | 0.44 | [2] |
| H9-araC (AZT-resistant) | T-lymphoid | 0.82 | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as drug exposure time and the specific assay used.
This compound (C-cdaA): An Investigational Compound
Information regarding the specific activity of this compound in leukemia models is sparse in publicly available literature. However, insights can be drawn from studies on its parent compound, 3-deazaadenosine, and other halogenated analogs.
Putative Mechanism of Action of this compound
3-Deazaadenosine is known to be an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme involved in methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various methyltransferases. This can disrupt critical cellular processes, including gene expression and signal transduction.
The addition of a chloro group at the 2-position, as in C-cdaA, is a common strategy in nucleoside analog design to confer resistance to deamination by adenosine (B11128) deaminase (ADA), thereby increasing the intracellular half-life and therapeutic potential of the compound. It is plausible that C-cdaA retains the SAH hydrolase inhibitory activity of 3-deazaadenosine while exhibiting enhanced stability.
Potential Signaling Pathways Affected by this compound
Based on the known effects of 3-deazaadenosine, C-cdaA could potentially impact signaling pathways sensitive to methylation status.
Figure 2. Putative signaling pathway for this compound.
Experimental Protocols
Detailed experimental protocols for direct comparison are not available. However, a general workflow for evaluating and comparing the in vitro cytotoxicity of two compounds in leukemia cell lines would typically involve the following steps.
Figure 3. General experimental workflow for in vitro cytotoxicity comparison.
Key Methodological Considerations:
-
Cell Lines: A panel of leukemia cell lines representing different subtypes (e.g., AML, ALL, CML, CLL) should be used.
-
Drug Concentrations: A wide range of concentrations for both drugs should be tested to generate dose-response curves.
-
Incubation Time: The duration of drug exposure is a critical parameter and should be optimized.
-
Viability Assay: A validated method for assessing cell viability, such as the MTT or CellTiter-Glo assay, should be employed.
-
Data Analysis: IC50 values should be calculated from the dose-response curves using appropriate statistical software.
Conclusion and Future Directions
The lack of direct comparative preclinical data between this compound and cladribine represents a significant knowledge gap. While cladribine is a well-documented anti-leukemic agent, the potential of C-cdaA in this context remains largely unexplored in published literature.
Future research should focus on conducting head-to-head in vitro and in vivo studies to:
-
Determine the relative potency (IC50 values) of C-cdaA and cladribine across a panel of leukemia cell lines.
-
Elucidate the detailed mechanism of action of C-cdaA in leukemia cells.
-
Investigate the efficacy of C-cdaA in cladribine-resistant leukemia models.
-
Evaluate the in vivo efficacy and toxicity of C-cdaA in animal models of leukemia.
Such studies are crucial to ascertain whether this compound holds promise as a novel therapeutic agent for leukemia and to understand its potential advantages or disadvantages compared to established drugs like cladribine.
References
- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-2'-deoxyadenosine synergistically enhances azidothymidine cytotoxicity in azidothymidine resistant T-lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2-chloro-3-Deazaadenosine
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the disposal of 2-chloro-3-deazaadenosine, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets (SDS), it can cause skin, eye, and respiratory irritation. One supplier also classifies it as toxic if swallowed, capable of causing an allergic skin reaction, suspected of damaging fertility or the unborn child, and harmful to aquatic life[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential allergic reactions[1]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust, which can cause respiratory irritation. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is crucial to mitigate harm.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Ingestion | Immediately call a poison center or doctor. Rinse mouth[1]. |
| Spill | Evacuate the area. Avoid breathing dust. Wear appropriate PPE. For dry spills, carefully sweep or scoop up the material and place it into a designated, labeled waste container. Avoid generating dust. Clean the spill area thoroughly. |
Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.
-
-
Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. All disposal must be carried out in accordance with local, state, and federal regulations. The final disposal should be at an approved waste disposal plant.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-chloro-3-Deazaadenosine
This document provides crucial safety and logistical information for the handling and disposal of 2-chloro-3-Deazaadenosine, a compound that, like similar cytotoxic agents, requires stringent safety protocols to minimize exposure risks. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper environmental containment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to hazardous chemicals. The following table summarizes the required PPE for handling this compound.[1][2][3]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-tested nitrile gloves should be worn.[1][4] Industrial thickness (>0.45mm) for spill cleanup.[2] |
| Body Protection | Gown/Apron | A disposable, fluid-resistant gown with long sleeves.[1][3] A plastic apron should be worn over the gown.[2][5] |
| Eye/Face Protection | Safety Glasses/Shield | Tightly fitting safety goggles with side-shields or a full-face shield must be worn to protect against splashes.[2][3][5] |
| Respiratory Protection | Mask/Respirator | A surgical mask is required for general handling.[1][3] For tasks with a risk of aerosol or powder generation, a NIOSH-approved respirator (e.g., N95) is necessary.[3][5] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the handling area.[1] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.
-
Receiving and Unpacking :
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear a single pair of gloves and a lab coat when unpacking.
-
If the primary container is compromised, treat it as a spill and follow the spill management protocol.
-
Verify the container label and store it in a designated, clearly marked area.
-
-
Preparation and Weighing :
-
All manipulations of this compound, especially handling of powders, must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Don the full required PPE as detailed in the table above before beginning any work.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Clean all equipment and the work surface with an appropriate deactivating agent after use.
-
-
Administration/Use in Experiments :
-
When using solutions of this compound, be mindful of potential splashes and aerosol generation.
-
Ensure all containers are clearly labeled.
-
Work within a contained area to minimize the spread of potential contamination.
-
The following diagram illustrates the standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[2][3]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Cytotoxic Waste Container | Includes contaminated gloves, gowns, shoe covers, weigh boats, and other disposable labware. |
| Liquid Waste | Labeled Cytotoxic Waste Container | Unused solutions and contaminated solvents. Do not mix with other chemical waste streams. |
| Sharps | Puncture-resistant Sharps Container | Needles, syringes, and contaminated glassware. |
| Grossly Contaminated Items | Double-bagged Cytotoxic Waste Bags | Items from a large spill cleanup. |
All waste must be disposed of through the institution's hazardous waste management program. Consult your institution's environmental health and safety department for specific procedures.
The diagram below outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to spills and personal exposure is crucial.
-
Spill Management :
-
Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.
-
Containment : If safe to do so, contain the spill using a spill kit with absorbent materials.
-
PPE : Don appropriate PPE, including a respirator, before cleaning the spill.[3]
-
Cleanup : Use absorbent pads to soak up liquids. For powders, gently cover with damp absorbent material to avoid raising dust.
-
Decontamination : Clean the spill area with an appropriate deactivating solution, followed by a detergent and water.
-
Disposal : All cleanup materials must be disposed of as cytotoxic waste.[3]
-
-
Personal Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[6]
-
Seek Medical Attention : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.[6]
-
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
